KYN-101
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H19FN6 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
5-(5-fluoro-3-pyridinyl)-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H19FN6/c1-14-10-27-29-21(9-20(28-22(14)29)16-8-17(23)13-24-11-16)25-7-6-15-12-26-19-5-3-2-4-18(15)19/h2-5,8-13,25-26H,6-7H2,1H3 |
InChI Key |
XIBYMKUWLQLNLC-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
KYN-101: A Potent and Selective Aryl Hydrocarbon Receptor (AHR) Antagonist for Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of KYN-101, a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR). This compound represents a promising therapeutic agent in the field of immuno-oncology by targeting the AHR signaling pathway, a key regulator of immune suppression in the tumor microenvironment. This document details the mechanism of action, preclinical data, and relevant experimental protocols for this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development.
Core Concepts and Mechanism of Action
The AHR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[1] In the context of cancer, the tryptophan metabolite L-kynurenine, produced by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), acts as an endogenous agonist of AHR.[2] Activation of AHR in immune cells, such as T cells and macrophages, leads to a cascade of immunosuppressive effects, including the differentiation of naive T cells into regulatory T cells (Tregs) and the promotion of a tolerogenic myeloid environment.[2][3] This ultimately allows tumor cells to evade immune surveillance.
This compound is a synthetic, potent, and selective AHR antagonist designed to counteract this immunosuppressive axis.[2][4] By competitively binding to the AHR, this compound blocks the downstream signaling initiated by ligands like kynurenine (B1673888). This inhibition reverses the immunosuppressive effects within the tumor microenvironment, thereby restoring and enhancing anti-tumor immunity.[2] Preclinical studies have demonstrated that this compound can decrease the expression of AHR target genes, such as CYP1A1, and promote a more effective anti-tumor immune response.[2][5]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Species | IC50 | Reference |
| DRE-Luciferase Reporter Assay | HepG2 | Human | 22 nM | [2][4] |
| Cyp-Luciferase Assay | Hepa1 | Murine | 23 nM | [2][4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| B16IDO tumor-bearing mice | Melanoma | This compound (10 mg/kg, p.o., daily for 12 days) | Reduced tumor growth | [5] |
| CT26 tumor-bearing mice | Colorectal Cancer | This compound in combination with anti-PD-1 | Improved tumor growth delay and extended survival | [4][5] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Detailed Experimental Protocols
While specific, detailed protocols for this compound are proprietary to its developers, this section outlines the general methodologies for key experiments based on published literature for similar AHR antagonists.
AHR Reporter Assay (DRE-Luciferase)
This assay is used to determine the potency of AHR antagonists.
-
Cell Culture: Human hepatoma (HepG2) cells, which are stably transfected with a dioxin response element (DRE)-driven luciferase reporter gene, are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound.
-
AHR Agonist Stimulation: After a pre-incubation period with this compound, a known AHR agonist (e.g., kynurenine or TCDD) is added to the wells to induce AHR activation.
-
Luciferase Activity Measurement: Following incubation, the cells are lysed, and luciferase substrate is added. The resulting luminescence, which is proportional to AHR activity, is measured using a luminometer.
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced AHR activity, is calculated from the dose-response curve.
Quantitative Real-Time PCR (qRT-PCR) for CYP1A1 mRNA Expression
This method is employed to measure the effect of this compound on the expression of a key AHR target gene.
-
Cell Treatment: Cells (e.g., cancer cell lines or primary immune cells) are treated with this compound at various concentrations, with or without an AHR agonist.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for qPCR with primers specific for CYP1A1 and a housekeeping gene (for normalization).
-
Data Analysis: The relative expression of CYP1A1 mRNA is calculated using the delta-delta Ct method.
In Vivo Tumor Models
Animal models are essential for evaluating the anti-tumor efficacy of this compound.
-
Animal Model: Immunocompetent mice (e.g., C57BL/6) are used.
-
Tumor Cell Implantation: Syngeneic tumor cells that express IDO or TDO (e.g., B16-IDO melanoma or CT26 colorectal carcinoma) are implanted subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors are established, mice are randomized into treatment groups and dosed with this compound (e.g., via oral gavage), a vehicle control, an immune checkpoint inhibitor (e.g., anti-PD-1), or a combination thereof.
-
Efficacy Assessment: Tumor growth is monitored regularly by measuring tumor volume. Overall survival is also recorded.
-
Pharmacodynamic and Immune Analysis: At the end of the study, tumors and spleens may be harvested for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and target gene expression.
Conclusion and Future Directions
This compound is a promising AHR antagonist with demonstrated preclinical activity. By targeting the AHR signaling pathway, it offers a novel approach to overcoming immune suppression in the tumor microenvironment. The data presented in this guide highlight its potential as a monotherapy and in combination with other immunotherapies, such as PD-1 blockade.
Further research and clinical development are necessary to fully elucidate the therapeutic potential of this compound. The IND-enabling studies for similar molecules, such as IK-175, pave the way for the clinical translation of potent AHR antagonists. Future clinical trials will be crucial in determining the safety, efficacy, and optimal use of this compound in cancer patients. The development of AHR inhibitors like this compound underscores the importance of targeting metabolic pathways that contribute to immune evasion in cancer.
References
- 1. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound (KYN101) | AhR antagonist | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
KYN-101: A Novel Aryl Hydrocarbon Receptor Antagonist for Immuno-Oncology – A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The kynurenine (B1673888) pathway is a critical metabolic route that catabolizes the essential amino acid tryptophan. Dysregulation of this pathway is increasingly implicated in the pathogenesis of numerous diseases, including cancer and autoimmune disorders. A key mechanism of this pathology is the excessive production of kynurenine, which acts as an endogenous ligand for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. The activation of AHR in the tumor microenvironment leads to broad immunosuppression, enabling tumor evasion from the host immune system. KYN-101 (also known as IK-175) is a potent, selective, and orally active AHR inhibitor developed to counteract this immunosuppressive axis. This technical guide provides an in-depth overview of the kynurenine pathway, the role of AHR in immunity, and the preclinical and clinical development of this compound as a promising immuno-oncology therapeutic.
The Kynurenine Pathway: A Key Regulator of Immune Tolerance
The kynurenine pathway is the primary metabolic route for tryptophan in mammals, accounting for over 90% of its catabolism. The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). N-formylkynurenine is then rapidly converted to kynurenine.
Under normal physiological conditions, the kynurenine pathway is essential for generating NAD+ and other vital metabolites. However, in the context of cancer and chronic inflammation, the expression of IDO1 and TDO is often upregulated, leading to an accumulation of kynurenine in the tumor microenvironment and circulation.
Immunosuppressive Effects of Kynurenine
Elevated levels of kynurenine exert profound immunosuppressive effects through several mechanisms:
-
Tryptophan Depletion: The increased catabolism of tryptophan by IDO1/TDO depletes this essential amino acid from the local environment, leading to the inhibition of T-cell proliferation and the induction of T-cell apoptosis.
-
Aryl Hydrocarbon Receptor (AHR) Activation: Kynurenine is a potent endogenous ligand for the AHR. Upon binding, the AHR translocates to the nucleus and forms a heterodimer with the AHR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as dioxin response elements (DREs), leading to the transcription of a wide range of genes that collectively suppress the immune response.
The consequences of AHR activation by kynurenine in the tumor microenvironment include:
-
Differentiation of naive T-cells into immunosuppressive regulatory T-cells (Tregs).
-
Suppression of the anti-tumor activity of cytotoxic T-lymphocytes and natural killer (NK) cells.
-
Promotion of a tolerogenic phenotype in dendritic cells and macrophages.
The following diagram illustrates the key steps of the kynurenine pathway.
This compound: A Potent and Selective AHR Antagonist
This compound is a novel, orally bioavailable small molecule designed to be a potent and selective antagonist of the AHR. By competitively binding to the AHR, this compound prevents the binding of kynurenine and subsequent activation of the AHR signaling pathway. This blockade is intended to reverse the immunosuppressive effects of elevated kynurenine levels in the tumor microenvironment, thereby restoring and enhancing anti-tumor immunity.
Mechanism of Action
The proposed mechanism of action for this compound is centered on its ability to inhibit the kynurenine-AHR signaling axis. In the presence of high concentrations of kynurenine, as is often found in the tumor microenvironment, AHR is activated, leading to the transcription of genes that suppress immune function. This compound, by acting as a competitive antagonist, blocks this activation, thereby preventing the downstream immunosuppressive effects. This leads to a more pro-inflammatory tumor microenvironment, characterized by increased activity of cytotoxic T-cells and NK cells, and a reduction in the number and function of Tregs.
The following diagram illustrates the mechanism of AHR activation by kynurenine and the inhibitory effect of this compound.
Preclinical Data for this compound
This compound has demonstrated potent and selective AHR antagonism in a variety of preclinical models.
In Vitro Potency
The inhibitory activity of this compound was assessed in cell-based reporter assays. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this compound in blocking AHR-mediated transcription.
| Assay System | IC50 (nM) | Reference |
| Human HepG2 DRE-luciferase reporter assay | 22 | [1] |
| Murine Hepa1 Cyp-luc assay | 23 | [1] |
| Rat hepatoma cell line H411E (Cyp1a1 activity) | 151 | |
| Cynomolgus monkey PBMCs (CYP1B1 expression) | 6.2 |
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in syngeneic mouse models of cancer. These studies have shown that this compound can inhibit tumor growth both as a monotherapy and in combination with other immunotherapies, such as anti-PD-1 antibodies.
| Animal Model | Treatment | Outcome | Reference |
| B16IDO tumor-bearing mice | This compound (10 mg/kg; p.o.; daily for 12 days) | Reduced tumor growth | [2] |
| CT26 tumor-bearing mice | This compound in combination with anti-PD-1 | Improved tumor growth delay and extended survival | [2] |
Clinical Development of this compound (IK-175)
This compound, under the identifier IK-175, is currently being evaluated in a Phase 1a/b clinical trial (NCT04200963) in patients with locally advanced or metastatic solid tumors, with a focus on urothelial carcinoma.[3][4][5] The study is designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of IK-175 as a single agent and in combination with the anti-PD-1 antibody nivolumab (B1139203).[3][4]
Study Design
The Phase 1a/b trial consists of a dose-escalation phase followed by a dose-expansion phase.[1][6]
-
Dose Escalation: Patients with advanced solid tumors received escalating daily doses of IK-175 as a monotherapy (from 200 to 1600mg PO daily) or in combination with nivolumab (800 and 1200mg PO daily) to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[1][6]
-
Dose Expansion: This phase enrolls heavily pretreated urothelial carcinoma patients who have progressed on prior PD-1/L1 inhibitors.[1][6] The expansion cohorts are enriched for patients with AHR-positive tumors as determined by immunohistochemistry.[1][6]
Preliminary Clinical Trial Results
As of June 24, 2022, 43 patients had been evaluated in the study.[1][6]
Patient Demographics and Dosing:
| Characteristic | Value |
| Total Patients Evaluated | 43 |
| Monotherapy Cohort | 26 (doses from 200 to 1600mg PO daily) |
| Combination Cohort | 17 (doses of 800 and 1200mg PO daily) |
| Median Age | 70 years (range 28-82) |
| Patients with ≥3 Prior Lines of Therapy | 65% |
| Recommended Phase 2 Dose (RP2D) | 1200mg PO QD |
Safety and Tolerability:
IK-175 was generally well-tolerated both as a monotherapy and in combination with nivolumab. The MTD was not reached in either arm.[1][6]
| Adverse Event Profile | Monotherapy | Combination Therapy |
| Most Common TRAEs | Nausea, Rash | Fatigue, Dysgeusia |
| ≥Grade 3 TRAEs | 12% (n=3) | 6% (n=1) |
| Specific ≥Grade 3 TRAEs | Nausea, Proteinuria, Adrenal Insufficiency | Immune-related Arthritis |
Preliminary Efficacy:
IK-175 demonstrated encouraging anti-tumor activity in heavily pretreated urothelial carcinoma patients.[1][6]
| Efficacy Endpoint | Monotherapy | Combination Therapy |
| Dose Escalation (Stable Disease) | 3/13 response-evaluable patients | 2/5 response-evaluable patients |
| Urothelial Carcinoma Expansion (n=20 response-evaluable) | ||
| Partial Responses | 1 confirmed | 2 confirmed |
| Duration of Response | Up to 11.7 months and ongoing | - |
| Urothelial Carcinoma Expansion (n=10 per arm) | ||
| Overall Response Rate (ORR) | 10% | - |
| Disease Control Rate (DCR) | 20% | 40% |
Experimental Protocols
In Vitro AHR Activation Assay (Reporter Gene Assay)
This protocol describes a common method for assessing the ability of a compound to activate or inhibit AHR-mediated transcription.
Workflow Diagram:
Detailed Protocol:
-
Cell Culture: Maintain a stable cell line expressing a luciferase reporter gene under the control of a DRE-containing promoter (e.g., human HepG2 DRE-luciferase cells).
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and a known AHR agonist (e.g., kynurenine).
-
Treatment: Treat the cells with the test compound in the presence and absence of the AHR agonist. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control and plot the data to determine the IC50 (for inhibitors) or EC50 (for agonists).
Quantification of Kynurenine in Plasma by LC-MS/MS
This protocol outlines a method for the accurate measurement of kynurenine levels in plasma samples.
Detailed Protocol:
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., kynurenine-d4).
-
Precipitate proteins by adding a solvent such as acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the analytes using a suitable C18 reversed-phase column with a gradient elution.
-
Detect and quantify kynurenine and the internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of kynurenine.
-
Determine the concentration of kynurenine in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Conclusion
The kynurenine pathway and its downstream effector, the Aryl Hydrocarbon Receptor, represent a critical axis of immunosuppression in the tumor microenvironment. This compound (IK-175) is a promising, potent, and selective AHR antagonist that has demonstrated the ability to reverse this immunosuppression in preclinical models. Preliminary data from the ongoing Phase 1a/b clinical trial suggest that IK-175 is well-tolerated and shows encouraging anti-tumor activity in heavily pretreated patients, particularly those with urothelial carcinoma. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in a range of solid tumors, both as a monotherapy and in combination with other immunotherapies. This technical guide provides a comprehensive overview of the scientific rationale and available data for the continued development of this compound as a novel immuno-oncology agent.
References
- 1. researchgate.net [researchgate.net]
- 2. A Phase I and Pharmacokinetic Study of the Oral Histone Deacetylase Inhibitor, MS-275, in Patients with Refractory Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 1a/b Study of IK-175 as a Single Agent and in Combination With Nivolumab in Patients With Locally Advanced or Metastatic Solid Tumors and Urothelial Carcinoma [clin.larvol.com]
- 4. A Phase 1a/b Study of IK-175 as a Single Agent and in Combination With Nivolumab in Patients With Locally Advanced or Metastatic Solid Tumors and Urothelial Carcinoma | Clinical Research Trial Listing [centerwatch.com]
- 5. IK-175, an oral aryl hydrocarbon receptor inhibitor, alone and with nivolumab in patients with advanced solid tumors and urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
KYN-101: A Technical Guide to its Function in T-Cell Regulation via the Aryl Hydrocarbon Receptor
For Immediate Release
This technical guide provides an in-depth overview of KYN-101, a potent and selective inhibitor of the Aryl Hydrocarbon Receptor (AHR). It is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory role of this compound and its potential as a therapeutic agent in oncology. This document details the mechanism of action of this compound in T-cell regulation, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Reversing Kynurenine-Induced Immunosuppression
This compound functions as a competitive antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. In the tumor microenvironment (TME), the catabolism of the essential amino acid tryptophan by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) leads to the production of kynurenine (B1673888) (Kyn).[1][2] Kynurenine acts as an endogenous ligand for AHR, and its binding to the receptor in various immune cells, particularly T-cells, triggers a cascade of immunosuppressive signals.[1][3]
The activation of AHR by kynurenine promotes the differentiation of naïve CD4+ T-cells into regulatory T-cells (Tregs) while suppressing the function of effector T-cells, such as cytotoxic CD8+ T-cells.[1] This shift in the T-cell population balance within the TME allows cancer cells to evade immune surveillance. This compound directly counteracts this by blocking the binding of kynurenine to AHR, thereby inhibiting the downstream signaling that leads to immunosuppression.[1] This blockade restores the activity of effector T-cells and curtails the generation of immunosuppressive Tregs, thus promoting an anti-tumor immune response.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound and related AHR inhibitors.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| DRE-Luciferase Reporter Assay | Human HepG2 | IC50 | 22 nM | [4] (from initial search) |
| Cyp-Luciferase Reporter Assay | Murine Hepa1 | IC50 | 23 nM | [4] (from initial search) |
Table 2: Effect of AHR Inhibition on Gene and Cytokine Expression in Human T-Cells
| AHR Inhibitor | T-Cell Condition | Target Gene/Cytokine | Effect | Fold Change/IC50 | Reference |
| This compound related inhibitor (IK-175) | Activated CD3+/CD28+ | CYP1A1 (gene) | Inhibition | IC50 = 11 nM | [2] |
| This compound related inhibitor (IK-175) | Activated CD3+/CD28+ | IL22 (gene) | Inhibition | IC50 = 30 nM | [2] |
| This compound related inhibitor (IK-175) | Activated CD3+/CD28+ | IL22 (cytokine) | Inhibition | IC50 = 7 nM | [2] |
| This compound related inhibitor (IK-175) | Activated CD3+/CD28+ | IL2 (cytokine) | Increase | 2-fold | [2] |
| This compound | IDOhigh Melanoma Cells | CYP1A1 (gene) | Reversal of Increase | - | [1][5] |
| This compound | IDOhigh Melanoma Cells | CYP1B1 (gene) | Reversal of Increase | - | [5] |
Table 3: In Vivo Anti-Tumor Activity of this compound
| Animal Model | Tumor Model | Treatment | Outcome | Reference |
| C57Bl/6 Mice | B16-IDO Melanoma | This compound + anti-PD-1 | Improved tumor growth delay and extended survival | [1] |
| Mice | CT26 Colorectal Cancer | This compound + anti-PD-1 | Improved tumor growth delay | [1] |
Signaling Pathways and Experimental Workflows
Kynurenine-AHR Signaling Pathway in T-Cell Suppression
The following diagram illustrates the signaling cascade initiated by tryptophan catabolism, leading to AHR-mediated T-cell suppression, and the point of intervention for this compound.
Caption: this compound blocks the kynurenine-AHR signaling pathway.
Experimental Workflow: In Vitro T-Cell Activation Assay
This diagram outlines a typical workflow to assess the effect of this compound on T-cell activation and function in vitro.
Caption: Workflow for in vitro T-cell activation and function analysis.
Logical Relationship: this compound's Therapeutic Rationale
The following diagram illustrates the logical framework behind the development of this compound as an anti-cancer therapeutic.
Caption: Therapeutic rationale for this compound in cancer immunotherapy.
Detailed Experimental Protocols
In Vitro Human T-Cell Activation and Cytokine Analysis
-
Cell Isolation: Cryopreserved human pan-T cells are thawed and cultured in T-cell medium (RPMI 1640 supplemented with 10% HI FBS, penicillin/streptomycin, L-glutamine, nonessential amino acids, sodium pyruvate, HEPES, and β-mercaptoethanol).
-
Activation: T-cells are activated using human CD3/CD28 T-cell activator beads at a concentration of 12.5 µL per 1 x 10^6 cells.
-
Plating: Activated T-cells are plated in a 96-well plate at a density of 50,000 cells per well.
-
Treatment: Cells are treated in duplicate with a dose range of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for 24 to 72 hours.
-
Sample Collection: After incubation, the supernatant is collected for cytokine analysis, and the cells are harvested for RNA extraction.
-
Cytokine Analysis: Supernatants are analyzed for cytokine levels (e.g., IL-2, IL-22) using methods such as ELISA or Meso Scale Discovery (MSD) assays.
-
Gene Expression Analysis: RNA is extracted from the cells using a suitable kit (e.g., Cells-to-CT Kit). Real-time quantitative PCR (qRT-PCR) is performed using TaqMan fast advanced master mix and specific primers for target genes (e.g., CYP1A1, IL22) and a housekeeping gene (e.g., B2M) for normalization.[6] (from initial search)
In Vivo Murine Tumor Model Efficacy Study
-
Animal Model: Female C57Bl/6 mice are used.
-
Tumor Cell Inoculation: B16 melanoma cells engineered to overexpress IDO (B16-IDO) are inoculated intradermally in the hind flank of the mice at a concentration of 2 x 10^5 cells per mouse in a 50 µL injection volume.
-
Randomization and Treatment Initiation: Seven days after cell inoculation, the animals are randomized into treatment groups:
-
Vehicle control
-
This compound
-
anti-PD-1 antibody
-
Combination of this compound and anti-PD-1
-
-
Dosing Regimen: this compound is administered orally (p.o.) daily. The anti-PD-1 antibody is administered intraperitoneally (i.p.) on a specified schedule (e.g., every 3-4 days).
-
Monitoring: Tumor growth is monitored by measuring tumor volume (length x width^2 / 2) at regular intervals. Animal survival is also recorded.
-
Endpoint: The study is concluded when tumors reach a predetermined maximum size or at the end of the planned study duration. Tumor growth delay and overall survival are analyzed.[4] (from initial search)
DRE-Luciferase Reporter Assay for AHR Activity
-
Cell Line: Human HepG2 cells stably transfected with a dioxin response element (DRE)-driven luciferase reporter construct are used.
-
Plating: Cells are plated in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound in the presence of a known AHR agonist (e.g., kynurenine or TCDD).
-
Incubation: The plate is incubated for a specified period (e.g., 24 hours) to allow for AHR activation and luciferase expression.
-
Luciferase Assay: A luciferase assay reagent is added to the wells, and the luminescence is measured using a luminometer.
-
Data Analysis: The IC50 value for this compound is calculated by plotting the percentage of inhibition of luciferase activity against the log concentration of this compound.[4] (from initial search)
This technical guide provides a comprehensive overview of the function and preclinical evaluation of this compound. The data and methodologies presented herein support its mechanism of action as an AHR inhibitor that can reverse kynurenine-induced T-cell suppression, highlighting its potential for cancer immunotherapy.
References
- 1. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Kynurenine-AhR reduces T-cell infiltration and induces a delayed T-cell immune response by suppressing the STAT1-CXCL9/CXCL10 axis in tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Preclinical characterization of MTX-101: a novel bispecific CD8 Treg modulator that restores CD8 Treg functions to suppress pathogenic T cells in autoimmune diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Discovery and development of KYN-101
An In-Depth Technical Guide to the Discovery and Development of KYN-101
Abstract
This compound is a potent, selective, and orally active small molecule inhibitor of the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor that plays a critical role in mediating immune suppression within the tumor microenvironment (TME). Its activation by L-kynurenine (Kyn), a metabolite of the amino acid tryptophan produced by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), leads to the generation of regulatory T cells (Tregs) and tolerogenic myeloid cells, thereby hindering anti-tumor immune responses. This compound was developed to block this immunosuppressive pathway, restore immune function, and enhance the efficacy of immunotherapies such as PD-1 checkpoint inhibitors. This guide details the discovery, mechanism of action, and preclinical development of this compound.
Introduction: The IDO-Kynurenine-AHR Axis in Cancer Immunity
Tumors employ various mechanisms to evade immune surveillance, one of which is the metabolic reprogramming of the TME. A key pathway involved in this process is the catabolism of tryptophan by IDO and TDO enzymes, which are often overexpressed in various cancer types.[1][2] This enzymatic activity depletes local tryptophan and produces the metabolite L-kynurenine.[2][3]
High concentrations of Kyn in the TME and serum are associated with poor prognosis and resistance to immune checkpoint inhibitors.[1] Kyn acts as a key signaling molecule by binding to and activating the AHR in immune cells.[1][4] AHR activation triggers a cascade of downstream transcriptional events that collectively create a profound immunosuppressive state, characterized by:
-
The differentiation of naïve T cells towards an immunosuppressive Treg fate.[5]
-
The promotion of tolerogenic myeloid cells.
-
The upregulation of immune checkpoint molecules like PD-1 on CD8+ T cells.[1]
This IDO/TDO-Kyn-AHR axis represents a significant barrier to effective anti-tumor immunity. While initial therapeutic strategies focused on inhibiting the IDO1 enzyme, clinical trial results were disappointing, partly due to the compensatory activity of TDO2.[5] This highlighted the need to target a more central node in the pathway. The AHR, as the downstream effector of Kyn-mediated immunosuppression, emerged as an ideal therapeutic target.[4][5][6] Inhibiting AHR offers the potential to block signals from both IDO and TDO, as well as other potential AHR ligands in the TME, thereby restoring immune cell function.[4]
Discovery of this compound
This compound was identified as an optimized, selective, and synthetic antagonist of the AHR.[1] While specific details of the initial screening and lead optimization campaign are not extensively published, this compound was developed as a potent and selective inhibitor based on its pharmacological properties in cell-based reporter assays. It shares key characteristics with other AHR inhibitors developed for clinical evaluation in cancer patients, such as IK-175.[1][5] The development of these molecules was driven by the need for a therapeutic agent that could effectively block the immunosuppressive signaling downstream of both IDO and TDO activity.
Mechanism of Action
This compound exerts its anti-tumor effect by directly binding to and inhibiting the AHR. In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins like HSP90. Upon binding of a ligand such as Kyn, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes. This initiates the transcription of genes that mediate immunosuppression, such as CYP1A1.[5][7]
This compound acts as a competitive antagonist, preventing Kyn from binding to and activating the AHR.[1] By blocking this interaction, this compound prevents the nuclear translocation and subsequent transcriptional activity of the AHR. This blockade reverses the Kyn-mediated immunosuppressive effects, leading to a more pro-inflammatory TME conducive to tumor eradication.[1]
Caption: The IDO-Kynurenine-AHR signaling pathway and the inhibitory action of this compound.
Preclinical Development and Efficacy
The preclinical activity of this compound was evaluated in a series of in vitro and in vivo studies, demonstrating its potency, selectivity, and anti-tumor efficacy.
In Vitro Potency
This compound demonstrated potent inhibition of AHR signaling in luciferase reporter assays. This is a standard method to quantify the activation or inhibition of a specific transcription factor pathway.
| Assay Type | Cell Line | Species | IC₅₀ Value | Reference |
| DRE-Luciferase Reporter | HepG2 | Human | 22 nM | [1] |
| Cyp-Luciferase Reporter | Hepa1 | Murine | 23 nM | [1] |
In Vitro Target Engagement
The ability of this compound to block AHR target gene expression was confirmed in cell-based assays. Treatment with this compound at concentrations of 0.5 µM and 1 µM for 24 hours resulted in a significant decrease in the mRNA expression of CYP1A1, a canonical AHR target gene, in high-IDO expressing samples.[7]
In Vivo Anti-Tumor Activity
The anti-tumor effects of this compound were assessed in syngeneic mouse tumor models, which are critical for evaluating immunotherapies.
| Tumor Model | Treatment | Dosing | Outcome | Reference |
| B16-IDO Melanoma | This compound Monotherapy | 10 mg/kg, p.o., daily for 12 days | Reduced tumor growth | [7] |
| B16-IDO Melanoma | This compound + anti-PD-1 | Not specified | Improved tumor growth delay and extended survival | [1] |
| CT26 Colorectal | This compound + anti-PD-1 | Not specified | Improved tumor growth delay and extended survival | [1] |
These studies demonstrate that this compound not only has single-agent activity in tumors with an active tryptophan catabolism pathway but also synergizes with checkpoint blockade immunotherapy.[1] The combination therapy led to more effective anti-tumor immunity and prolonged survival, providing a strong rationale for clinical development.[1]
Experimental Protocols
AHR Reporter Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on AHR signaling.
-
Cell Lines: Human HepG2 cells stably expressing a Dioxin Response Element (DRE)-driven luciferase reporter construct and murine Hepa1 cells with a Cyp-driven luciferase reporter.[1]
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are then treated with a fixed concentration of an AHR agonist (e.g., Kynurenine) and varying concentrations of this compound.
-
Following an incubation period (e.g., 24 hours), cells are lysed.
-
Luciferase activity is measured using a luminometer.
-
Data are normalized to a vehicle control, and IC₅₀ curves are generated using non-linear regression analysis.
-
In Vivo Syngeneic Tumor Model Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with anti-PD-1.
-
Animal Model: Female C57Bl/6 mice.[1]
-
Tumor Model: B16 melanoma cells engineered to overexpress IDO (B16-IDO).[1]
-
Methodology:
-
Tumor Inoculation: Mice are inoculated intradermally in the hind flank with 2 x 10⁵ B16-IDO tumor cells.[1]
-
Randomization: On day 7 post-inoculation, when tumors are established, animals are randomized into treatment groups (e.g., Vehicle, this compound, anti-PD-1, Combination).[1]
-
Dosing: this compound is administered orally (p.o.) daily at a specified dose (e.g., 10 mg/kg). Anti-PD-1 antibody is administered via intraperitoneal (i.p.) injection on a specified schedule.
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and overall health are monitored.
-
Caption: A generalized workflow for preclinical in vivo efficacy studies of this compound.
Conclusion and Future Directions
This compound is a potent and selective AHR inhibitor that effectively blocks the immunosuppressive Kynurenine pathway. Preclinical data strongly support its mechanism of action and demonstrate significant anti-tumor activity, particularly in combination with PD-1 blockade.[1] These findings highlight AHR inhibition as a promising therapeutic strategy to overcome immune resistance in cancers with an active IDO/TDO pathway. The development of this compound and related molecules like IK-175, which is currently in Phase I clinical trials, provides a clear path forward for evaluating this therapeutic approach in patients with advanced solid tumors.[5][6] Future research will focus on identifying patient populations most likely to benefit from AHR inhibition and exploring novel combination strategies to further enhance anti-tumor immunity.
References
- 1. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-Dioxgenase 1 (IDO1) Inhibitors Activate The Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of the Kynurenine/AhR Pathway in Diseases Related to Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Technical Guide to KYN-101: Reversing Immune Suppression by Targeting the Aryl Hydrocarbon Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of KYN-101, a potent and selective inhibitor of the Aryl Hydrocarbon Receptor (AHR). It details the mechanism by which this compound reverses immune suppression, particularly within the tumor microenvironment, and presents key preclinical data supporting its therapeutic potential. This document is intended to be a resource for researchers and professionals involved in oncology and immunology drug development.
Core Mechanism of Action: Inhibition of the IDO/TDO-Kyn-AHR Pathway
The enzyme indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are frequently overexpressed in various cancer types, where they play a crucial role in immune evasion.[1][2] These enzymes catabolize the essential amino acid L-tryptophan into L-kynurenine (Kyn).[1][3] The accumulation of Kyn in the tumor microenvironment acts as a signaling molecule that activates the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[1][4]
Activation of AHR in immune cells initiates a cascade of immunosuppressive effects, including:
-
The differentiation of naive T cells into regulatory T cells (Tregs).[2][5]
-
The promotion of tolerogenic myeloid cells.[1]
-
The upregulation of immune checkpoint proteins such as PD-1 on CD8+ T cells.[1]
This AHR-mediated signaling establishes a suppressive axis, particularly involving Tregs and tumor-associated macrophages, which ultimately hinders the body's natural anti-tumor immune response.[1] this compound is a potent, selective, and orally active AHR inhibitor designed to block this pathway.[6] By inhibiting AHR, this compound aims to restore immune cell function and enhance anti-tumor immunity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound and related AHR inhibitors.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | IC50 | Reference |
| DRE-luciferase reporter | Human HepG2 | 22 nM | [1] |
| Cyp-luciferase reporter | Murine Hepa1 | 23 nM | [1] |
Table 2: In Vitro Effects of this compound on Gene Expression
| Cell Type/Sample | Treatment | Target Gene | Effect | Reference |
| IDOhigh Human Melanoma Samples | This compound (0.5, 1 µM; 24h) | CYP1A1 mRNA | Decreased Expression | [1][6] |
| IDOhigh Human Melanoma Samples | This compound (0.5, 1 µM; 24h) | CYP1B1 mRNA | Decreased Expression | [1] |
| Activated Human T-cells | This compound | IL22 | Decreased Production | [5] |
| Activated Human T-cells | This compound | IL2 | Increased Production | [5] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound
| Animal Model | Tumor Model | Treatment | Outcome | Reference |
| C57Bl/6 Mice | B16IDO Melanoma | This compound (10 mg/kg; p.o.; daily for 12 days) | Reduced tumor growth | [6] |
| C57Bl/6 Mice | B16IDO Melanoma | This compound + anti-PD-1 | Improved tumor growth delay and extended survival | [1] |
| BALB/c Mice | CT26 Colorectal Cancer | This compound + anti-PD-1 | Improved tumor growth delay and extended survival | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
1. In Vitro AHR Inhibition Assay (DRE-luciferase reporter assay)
-
Cell Line: Human HepG2 cells stably transfected with a DRE-luciferase reporter construct.
-
Protocol:
-
Seed HepG2-DRE-luciferase cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a dose range of this compound or vehicle control (DMSO).
-
Stimulate the AHR pathway by adding an AHR agonist (e.g., TCDD or Kynurenine).
-
Incubate for a specified period (e.g., 24 hours).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Objective: To measure the effect of this compound on the mRNA expression of AHR target genes (e.g., CYP1A1, CYP1B1).
-
Protocol:
-
Treat cells (e.g., IDOhigh human melanoma cells or activated T-cells) with this compound or vehicle control for the desired time.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using TaqMan or SYBR Green chemistry with primers specific for the target genes and a housekeeping gene (e.g., B2M) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
-
3. In Vivo Murine Tumor Models
-
Animal Strain: C57Bl/6 or BALB/c mice.
-
Tumor Cell Lines: B16-F10 melanoma cells engineered to express IDO (B16IDO) or CT26 colorectal cancer cells with endogenous high IDO expression.
-
Protocol:
-
Inoculate mice subcutaneously or intradermally with tumor cells.
-
Allow tumors to establish to a palpable size.
-
Randomize mice into treatment groups: vehicle control, this compound, anti-PD-1 antibody, and this compound in combination with anti-PD-1.
-
Administer this compound orally (p.o.) daily at the specified dose. Administer anti-PD-1 antibody intraperitoneally (i.p.) according to the established dosing schedule.
-
Measure tumor volume regularly using calipers.
-
Monitor animal survival.
-
At the end of the study, tumors can be excised for further analysis (e.g., gene expression, immune cell infiltration).
-
4. Human T-cell Activation and Cytokine Analysis
-
Objective: To assess the effect of this compound on T-cell function.
-
Protocol:
-
Isolate human pan-T cells from peripheral blood mononuclear cells (PBMCs).
-
Activate the T-cells using anti-CD3/CD28 antibodies.
-
Culture the activated T-cells in the presence of a dose range of this compound or vehicle control.
-
After a specified incubation period (e.g., 48-72 hours), collect the cell culture supernatants.
-
Measure the concentration of cytokines (e.g., IL-2, IL-22) in the supernatants using ELISA or a multiplex cytokine assay.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound mechanism of action in reversing immune suppression.
Caption: In vivo anti-tumor efficacy experimental workflow.
Caption: Logical relationship of this compound in reversing immune evasion.
References
- 1. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-Dioxgenase 1 (IDO1) Inhibitors Activate The Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
KYN-101: A Deep Dive into its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the selectivity profile of KYN-101, a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR). The following sections detail its mechanism of action, quantitative inhibitory activities, and the experimental methodologies used to characterize this compound.
Introduction
This compound is an orally active small molecule inhibitor of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in tumor immune evasion.[1] The AHR can be activated by various ligands, including L-kynurenine, a metabolite of tryptophan produced by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[2][3] This activation in the tumor microenvironment promotes an immunosuppressive milieu.[2][4] this compound is designed to block this pathway, thereby restoring anti-tumor immunity.[5][6]
Quantitative Selectivity Data
This compound has demonstrated potent and selective inhibition of the AHR in both human and murine cell-based assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. Publicly available data on the broader selectivity of this compound against a comprehensive panel of other receptors, kinases, or enzymes is limited. The available information primarily focuses on its on-target AHR activity.
| Assay System | Cell Line | Species | IC50 (nM) | Reference |
| DRE-Luciferase Reporter Assay | HepG2 | Human | 22 | [2][5][7] |
| Cyp-luc Assay | Hepa1 | Murine | 23 | [2][5][7] |
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by competitively inhibiting the AHR signaling pathway. In the tumor microenvironment, the enzymes IDO1 and TDO2 catabolize tryptophan into L-kynurenine. L-kynurenine then acts as an endogenous ligand for the AHR present in various immune cells. Upon binding, the AHR translocates to the nucleus and drives the transcription of genes that lead to the suppression of anti-tumor immune responses. This compound blocks the binding of L-kynurenine to the AHR, thereby preventing its activation and the subsequent immunosuppressive signaling cascade.
Experimental Protocols
The following sections describe the methodologies employed in the characterization of this compound's activity.
AHR Reporter Gene Assays
Objective: To determine the in vitro potency of this compound in inhibiting AHR activation in human and murine cells.
a) Human HepG2 DRE-Luciferase Reporter Assay:
-
Cell Line: Human hepatocellular carcinoma cell line (HepG2) stably transfected with a Dioxin Response Element (DRE)-driven luciferase reporter construct.
-
Principle: Upon AHR activation, the receptor binds to DREs in the promoter of the reporter gene, driving the expression of luciferase. The luminescence produced by luciferase is proportional to AHR activity.
-
Protocol:
-
HepG2-DRE-luc cells are seeded in multi-well plates and cultured to allow attachment.
-
Cells are then treated with a known AHR agonist (e.g., a high concentration of L-kynurenine or another potent agonist) in the presence of varying concentrations of this compound.
-
Following an incubation period, the cells are lysed, and a luciferase substrate is added.
-
The resulting luminescence is measured using a luminometer.
-
The IC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the log concentration of this compound.
-
b) Murine Hepa1 Cyp-luc Assay:
-
Cell Line: Murine hepatoma cell line (Hepa1) containing a luciferase reporter gene under the control of the Cyp1a1 promoter, which is regulated by AHR.
-
Principle: Similar to the DRE assay, AHR activation induces the expression of luciferase via the Cyp1a1 promoter.
-
Protocol: The protocol is analogous to the HepG2 DRE-luciferase assay, with the substitution of the Hepa1 cell line.
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor activity of this compound alone and in combination with other immunotherapies in a preclinical tumor model.
-
Tumor Model: B16-IDO tumor-bearing mice. This model utilizes B16 melanoma cells engineered to overexpress indoleamine 2,3-dioxygenase (IDO), thereby creating a tumor microenvironment with high levels of kynurenine.
-
Animal Strain: C57BL/6 mice.
-
Protocol:
-
B16-IDO cells are implanted subcutaneously into the flank of C57BL/6 mice.
-
Once tumors are established, mice are randomized into treatment groups.
-
Treatment groups may include: vehicle control, this compound alone, an immune checkpoint inhibitor (e.g., anti-PD-1 antibody) alone, and the combination of this compound and the immune checkpoint inhibitor.
-
This compound is typically administered orally.
-
Tumor growth is monitored regularly by measuring tumor volume.
-
At the end of the study, tumors may be excised for further analysis, such as immunophenotyping of tumor-infiltrating lymphocytes.
-
Efficacy is determined by comparing tumor growth inhibition and survival rates between the treatment groups.
-
Conclusion
This compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor, demonstrating significant inhibitory activity in the low nanomolar range in both human and murine cell-based assays. Its mechanism of action, centered on the blockade of the immunosuppressive IDO/TDO-kynurenine-AHR pathway, provides a strong rationale for its development as an immuno-oncology agent. Preclinical in vivo studies support its anti-tumor efficacy, particularly in combination with immune checkpoint inhibitors. While the currently available public data robustly supports its on-target activity, a broader characterization of its off-target selectivity profile would further enhance the understanding of its overall pharmacological properties.
References
- 1. Indoleamine 2,3-dioxygenase is a critical resistance mechanism in antitumor T cell immunotherapy targeting CTLA-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. reframeDB [reframedb.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (KYN101) | AhR antagonist | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
KYN-101: Reversing Immune Suppression by Modulating Dendritic Cell Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The tumor microenvironment is often characterized by immunosuppressive mechanisms that enable cancer cells to evade immune surveillance. A key pathway implicated in this process is the catabolism of tryptophan into kynurenine (B1673888) (Kyn) by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2). Kynurenine acts as a potent endogenous ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor that plays a critical role in mediating immune tolerance. Activation of the AHR pathway in dendritic cells (DCs), the most potent antigen-presenting cells, leads to a tolerogenic phenotype, characterized by reduced immunogenicity and the promotion of regulatory T cells (Tregs), thereby dampening anti-tumor immune responses.
KYN-101 is a potent and selective, orally active inhibitor of the Aryl Hydrocarbon Receptor. By blocking the AHR signaling cascade, this compound is designed to reverse the immunosuppressive effects of kynurenine on dendritic cells. This guide provides a comprehensive overview of the mechanism of action of this compound on dendritic cell function, supported by data from studies on AHR pathway modulation, and details the experimental protocols to assess these effects. While specific quantitative data for this compound's direct impact on dendritic cell phenotype and function are not extensively available in public literature, this document extrapolates the expected outcomes based on the established role of the AHR pathway.
The Kynurenine-AHR Axis: A Major Driver of Immune Suppression in Cancer
The enzymatic degradation of the essential amino acid tryptophan by IDO1 and TDO2 results in the production of kynurenine.[1] Elevated levels of kynurenine in the tumor microenvironment are associated with poor prognosis in various cancers.[1] Kynurenine functions as a signaling molecule by binding to and activating the AHR in immune cells.[2][3][4]
In dendritic cells, AHR activation initiates a transcriptional program that promotes an immunosuppressive, or "tolerogenic," state. This is characterized by:
-
Induction of Regulatory T Cells (Tregs): AHR activation in DCs is a key driver for the differentiation of naive T cells into FoxP3+ Tregs, which are potent suppressors of anti-tumor immunity.[4]
-
Altered Cytokine Profile: Tolerogenic DCs exhibit a shift in their cytokine secretion, often characterized by increased production of the anti-inflammatory cytokine IL-10 and decreased production of the pro-inflammatory, Th1-polarizing cytokine IL-12.[5]
-
Downregulation of Co-stimulatory Molecules: AHR activation can lead to reduced surface expression of co-stimulatory molecules such as CD80 and CD86, and MHC class II molecules, which are crucial for effective T-cell activation.
This compound: Mechanism of Action on Dendritic Cells
This compound is a selective AHR antagonist with a reported IC50 of 22 nM in a human HepG2 DRE-luciferase reporter assay and 23 nM in a murine Hepa1 Cyp-luc assay.[2] By competitively binding to the AHR, this compound prevents the downstream transcriptional changes induced by kynurenine. This blockade is hypothesized to restore the immunostimulatory capacity of dendritic cells within the tumor microenvironment.
The expected effects of this compound on dendritic cell function include:
-
Inhibition of Treg Differentiation: By blocking AHR signaling in DCs, this compound is expected to prevent the kynurenine-driven differentiation of naive T cells into Tregs.
-
Restoration of an Immunogenic Cytokine Profile: Treatment with this compound is predicted to decrease the production of IL-10 and enhance the secretion of IL-12 by DCs, thereby promoting a Th1-mediated anti-tumor response.
-
Upregulation of Maturation Markers and Co-stimulatory Molecules: this compound is anticipated to reverse the kynurenine-induced downregulation of MHC class II, CD80, and CD86 on the surface of DCs, leading to more effective antigen presentation and T-cell activation.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in dendritic cells.
Caption: Mechanism of this compound in Dendritic Cells.
Quantitative Data on AHR Modulation of Dendritic Cell Function
While specific quantitative data for this compound is limited in the public domain, studies on AHR-deficient DCs and DCs treated with other AHR modulators provide insights into the expected effects.
Table 1: Effect of AHR Signaling on Dendritic Cell Cytokine Production
| Cell Type | Stimulus | AHR Status/Treatment | IL-10 Production | IL-12 Production | Reference |
| Murine BMDCs | LPS or CpG | AHR Knockout | Significantly Reduced | No Significant Change | [5] |
| Human moDCs | LPS | AHR Agonist (FICZ) | Increased | Decreased | [6] |
| Human DC-10s | IL-10 | AHR Inhibitor (CH223191) | Not Reported | Not Reported | [4] |
BMDCs: Bone Marrow-Derived Dendritic Cells; moDCs: Monocyte-Derived Dendritic Cells; LPS: Lipopolysaccharide; CpG: CpG Oligodeoxynucleotides; FICZ: 6-formylindolo[3,2-b]carbazole; CH223191: AHR inhibitor.
Table 2: Effect of AHR Signaling on Dendritic Cell Maturation Markers
| Cell Type | Stimulus | AHR Status/Treatment | HLA-DR Expression | CD80 Expression | CD86 Expression | Reference |
| Human moDCs | LPS | AHR Agonist (FICZ) | Inhibited | Inhibited | Inhibited | [6] |
| Human moDCs | LPS | AHR Agonist (ITE) | Inhibited | Inhibited | Inhibited | [6] |
| Murine BM-APCs | Kynurenine | AHR Inhibitor (CH-223191) | Reversed Downregulation | Not Reported | Reversed Downregulation | [2] |
moDCs: Monocyte-Derived Dendritic Cells; BM-APCs: Bone Marrow-Derived Antigen-Presenting Cells; LPS: Lipopolysaccharide; FICZ: 6-formylindolo[3,2-b]carbazole; ITE: 2-(1’H-indole-3’-carbonyl)-thiazole-4-carboxylic acid methyl ester; CH-223191: AHR inhibitor.
Experimental Protocols
Generation of Human Monocyte-Derived Dendritic Cells (moDCs)
This protocol describes the generation of immature DCs from human peripheral blood mononuclear cells (PBMCs).
Caption: Workflow for generating moDCs.
Detailed Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque.
-
Monocyte Enrichment: Enrich for CD14+ monocytes from the PBMC population using positive selection with CD14 microbeads according to the manufacturer's instructions.
-
Cell Culture and Differentiation:
-
Resuspend the enriched monocytes in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Plate the cells at a density of 1 x 10^6 cells/mL in a T75 flask or 6-well plates.
-
Add recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) to a final concentration of 50 ng/mL and recombinant human Interleukin-4 (IL-4) to a final concentration of 50 ng/mL.
-
Incubate the cells at 37°C in a 5% CO2 humidified incubator for 5-6 days.
-
-
Harvesting Immature DCs: After the incubation period, gently collect the non-adherent and loosely adherent cells, which represent the immature DC population. Confirm the phenotype by flow cytometry (CD14-low, CD1a+, HLA-DR+, CD80-low, CD86-low).
Dendritic Cell Maturation and this compound Treatment Assay
This protocol outlines the maturation of moDCs in the presence of kynurenine and this compound to assess the compound's effect on maturation markers and cytokine production.
Caption: DC maturation assay workflow.
Detailed Methodology:
-
Cell Plating: Plate immature moDCs at a density of 1 x 10^6 cells/mL in 24-well plates.
-
This compound Pre-treatment: Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) to the designated wells. Incubate for 1-2 hours at 37°C.
-
Stimulation:
-
Add L-kynurenine to a final concentration of 50 µM to the appropriate wells to simulate the tumor microenvironment.
-
Add a maturation cocktail (e.g., 100 ng/mL LPS and 20 ng/mL IFN-γ) to all wells except for the immature DC control.
-
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection and Analysis:
-
Supernatants: Centrifuge the plates and collect the supernatants for cytokine analysis (e.g., IL-10, IL-12p70, TNF-α) using ELISA or a multiplex bead-based assay.
-
Cells: Gently harvest the cells and stain them with fluorescently-labeled antibodies against surface markers (e.g., HLA-DR, CD80, CD83, CD86) for analysis by flow cytometry.
-
Mixed Lymphocyte Reaction (MLR)
This one-way MLR protocol assesses the capacity of this compound-treated DCs to stimulate allogeneic T-cell proliferation.
Caption: Mixed Lymphocyte Reaction workflow.
Detailed Methodology:
-
Prepare Stimulator Cells (DCs): Generate and treat moDCs with kynurenine and this compound as described in Protocol 4.2. After treatment, wash the DCs to remove any residual compounds.
-
Prepare Responder Cells (T-cells):
-
Isolate CD4+ or CD8+ T-cells from a healthy, HLA-mismatched (allogeneic) donor using negative selection microbeads.
-
Label the T-cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
-
Co-culture:
-
Plate the labeled T-cells in a 96-well U-bottom plate at a density of 1 x 10^5 cells/well.
-
Add the treated DCs to the wells at varying DC:T-cell ratios (e.g., 1:5, 1:10, 1:20).
-
Include appropriate controls: T-cells alone (unstimulated) and T-cells with a positive control stimulus (e.g., anti-CD3/CD28 beads).
-
-
Incubation: Incubate the co-culture for 4-5 days at 37°C in a 5% CO2 incubator.
-
Analysis of Proliferation:
-
Harvest the cells and stain with antibodies for T-cell surface markers (e.g., CD4, CD8).
-
Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the CFSE dye in the T-cell population.
-
Conclusion
This compound, as a potent and selective AHR inhibitor, holds significant promise as a novel cancer immunotherapy agent. By targeting the kynurenine-AHR axis, this compound is poised to reverse a key mechanism of tumor-induced immune suppression. The primary target of this intervention within the immune system is the dendritic cell. By preventing the tolerogenic reprogramming of DCs by kynurenine, this compound is expected to restore their ability to effectively prime anti-tumor T-cell responses. While further studies are needed to provide specific quantitative data on the direct effects of this compound on DC maturation, cytokine production, and T-cell activation, the mechanistic rationale is strong. The experimental protocols provided in this guide offer a robust framework for the continued investigation of this compound and other AHR inhibitors in the context of dendritic cell biology and cancer immunotherapy.
References
- 1. Aryl Hydrocarbon Receptor Controls Monocyte Differentiation into Dendritic Cells versus Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Targeting aryl hydrocarbon receptor functionally restores tolerogenic dendritic cells derived from patients with multiple sclerosis [jci.org]
- 4. Aryl hydrocarbon receptor activity downstream of IL-10 signaling is required to promote regulatory functions in human dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aryl hydrocarbon receptor negatively regulates dendritic cell immunogenicity via a kynurenine-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the aryl hydrocarbon receptor affects activation and function of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of KYN-101 on the Tumor Microenvironment: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of KYN-101, a potent and selective inhibitor of the Aryl Hydrocarbon Receptor (AHR). It details the mechanism of action, summarizes key preclinical data, and outlines the experimental protocols used to evaluate its impact on the tumor microenvironment (TME).
The catabolism of the amino acid tryptophan by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) is a critical pathway in promoting immunosuppression within the tumor microenvironment.[1][2] This process leads to the production of L-kynurenine (Kyn), a metabolite that acts as a key signaling molecule by activating the AHR, a ligand-activated transcription factor.[1][3] AHR activation drives the differentiation of regulatory T cells (Tregs) and tolerogenic myeloid cells, and upregulates the expression of immune checkpoints like PD-1 on CD8+ T cells, thereby creating a suppressive TME that allows tumors to evade immune destruction.[1][4] High levels of Kyn in the plasma of cancer patients correlate with a poor prognosis following anti-PD-1 therapy.[1]
This compound is an orally active AHR inhibitor developed to counteract this immunosuppressive axis.[5] By blocking the AHR pathway, this compound aims to restore anti-tumor immunity and enhance the efficacy of immune checkpoint inhibitors.[1]
Core Mechanism of Action
This compound functions as a direct antagonist of the AHR. In the tumor microenvironment, cancer cells often overexpress IDO or TDO, leading to an accumulation of Kyn. Kyn then binds to and activates the AHR in various immune cells, such as T cells and macrophages. This activation triggers a downstream signaling cascade that results in an immunosuppressive phenotype. This compound competitively binds to the AHR, preventing its activation by Kyn and thereby inhibiting the subsequent immunosuppressive signaling. This blockade helps to reverse the suppressive effects on immune cells, promoting a more effective anti-tumor immune response.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | IC50 | Reference |
| DRE-Luciferase Reporter | Human HepG2 | 22 nM | [1] |
| Cyp-luc Assay | Murine Hepa1 | 23 nM | [1] |
| CYP1A1 mRNA Expression | IDOhigh samples | Effective at 0.5, 1 µM | [5] |
Table 2: In Vivo Efficacy of this compound in Mouse Tumor Models
| Model | Treatment | Outcome | Reference |
| B16IDO Melanoma | This compound (10 mg/kg, p.o. daily) | Reduced tumor growth | [5] |
| B16IDO Melanoma | This compound + anti-PD-1 | Improved tumor growth delay and extended survival | [1] |
| CT26 Colorectal Cancer | This compound + anti-PD-1 | Improved tumor growth delay | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. DRE-Luciferase Reporter Assay for AHR Inhibition
-
Objective: To determine the in vitro potency of this compound in inhibiting AHR activation.
-
Cell Lines: Human HepG2 cells stably transfected with a dioxin response element (DRE)-driven luciferase reporter construct.
-
Protocol:
-
Seed HepG2-DRE-luciferase cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 1 hour.
-
Add a known AHR agonist (e.g., Kynurenine) to induce AHR-mediated luciferase expression.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced luciferase activity.
-
2. In Vivo Murine Tumor Model Efficacy Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with anti-PD-1 therapy.
-
Animal Model: C57Bl/6 female mice.
-
Tumor Models:
-
B16-F10 melanoma cells engineered to overexpress IDO (B16IDO).
-
CT26 colorectal carcinoma cells with endogenous high levels of IDO.
-
-
Protocol:
-
Inoculate mice intradermally in the hind flank with 2 x 105 B16IDO or CT26 tumor cells.[1]
-
Allow tumors to establish for 7 days.[1]
-
Randomize mice into treatment groups (n=10 mice per group): Vehicle, this compound, anti-PD-1, and this compound + anti-PD-1.[1]
-
Administer this compound orally (p.o.) daily at a dose of 10 mg/kg.[5]
-
Administer anti-PD-1 antibody intraperitoneally (i.p.) according to a standard dosing schedule.
-
Measure tumor volumes regularly using calipers.
-
Monitor animal survival.
-
At the end of the study, tumors may be excised for further analysis (e.g., gene expression analysis for markers like GZMB, CD86, and IFNG).[1]
-
Impact on the Tumor Microenvironment
Preclinical data indicates that this compound remodels the tumor microenvironment from an immunosuppressive to an immune-active state.
-
Reversal of Treg-Macrophage Suppressive Axis: AHR activation by Kyn promotes a cooperative suppressive axis between Tregs and tumor-associated macrophages (TAMs).[1] By inhibiting AHR, this compound disrupts this interplay, reducing the number and suppressive function of these cells.[1][4]
-
Enhanced T-cell Function: AHR inhibition has been shown to increase the expression of pro-inflammatory cytokines and markers of T-cell activation. Gene expression analysis of tumors treated with an AHR inhibitor revealed upregulation of Granzyme B (GZMB), CD86, and Interferon-gamma (IFNG), consistent with an activated anti-tumor immune response.[1]
-
Synergy with PD-1 Blockade: The immunosuppressive TME driven by the Kyn-AHR axis is a mechanism of resistance to immune checkpoint inhibitors.[1] By reversing this suppression, this compound sensitizes tumors to anti-PD-1 therapy, leading to significantly improved tumor control and survival in preclinical models.[1]
References
- 1. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer [frontiersin.org]
- 3. Indoleamine 2,3-Dioxgenase 1 (IDO1) Inhibitors Activate The Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: In Vivo Dosing of KYN-101 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of KYN-101, a potent and selective inhibitor of the Aryl Hydrocarbon Receptor (AHR), in syngeneic mouse tumor models. The protocols are based on established methodologies and published research, offering a framework for investigating the anti-tumor efficacy of this compound as a monotherapy and in combination with immune checkpoint blockade.
Mechanism of Action: this compound and the AHR Signaling Pathway
This compound is a synthetic antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[1][2] In the tumor microenvironment, the amino acid tryptophan is catabolized by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2), leading to the production of L-Kynurenine (Kyn).[3][4][5] Kyn acts as an endogenous ligand for AHR.[3][4][6] Activation of AHR in immune cells, such as T cells and macrophages, promotes an immunosuppressive phenotype, characterized by the differentiation of regulatory T cells (Tregs) and M2-like macrophages.[3][7] This immunosuppressive environment allows tumor cells to evade immune surveillance. This compound competitively binds to AHR, blocking its activation by Kyn and thereby reversing the immunosuppressive effects, leading to enhanced anti-tumor immunity.[3]
Quantitative Data Summary
The following tables summarize the dosing parameters for this compound and its combination with an anti-PD-1 antibody in mouse models, based on the study by Campesato et al., 2020.[3]
Table 1: this compound Monotherapy Dosing
| Parameter | Details |
| Drug | This compound |
| Dose | 10 mg/kg |
| Route of Administration | Oral gavage (PO) |
| Vehicle | 0.5% Methylcellulose (B11928114) (MC) |
| Frequency | Daily (QD) |
| Duration | 12 consecutive days |
| Mouse Strain | C57BL/6 or BALB/c |
Table 2: this compound and Anti-PD-1 Combination Therapy Dosing
| Parameter | This compound | Anti-PD-1 Antibody |
| Dose | 10 mg/kg | 250 µ g/mouse |
| Route of Administration | Oral gavage (PO) | Intraperitoneal (IP) |
| Vehicle | 0.5% Methylcellulose (MC) | Phosphate-Buffered Saline (PBS) |
| Frequency | Daily (QD) | Every 3 days (Q3D) |
| Duration | 12 total doses | 4 total doses |
| Mouse Strain | C57BL/6 or BALB/c | C57BL/6 or BALB/c |
Experimental Protocols
Preparation of this compound Formulation
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (MC) in sterile water
Procedure:
-
Calculate the required amount of this compound based on the number of mice and the 10 mg/kg dose. Assume an average mouse weight of 20-25 g.
-
Prepare a 0.5% MC solution by slowly adding methylcellulose powder to sterile water while stirring vigorously. Autoclave the solution to ensure sterility.
-
Weigh the calculated amount of this compound powder.
-
Suspend the this compound powder in the 0.5% MC solution to the desired final concentration (e.g., 1 mg/mL for a 10 mL/kg dosing volume).
-
Ensure the suspension is homogenous by vortexing or sonicating before each use.
Syngeneic Tumor Model Establishment
A. B16-F10 Melanoma Model
Materials:
-
B16-F10 murine melanoma cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
6-8 week old female C57BL/6 mice
Procedure:
-
Culture B16-F10 cells in complete growth medium to ~80% confluency.
-
Harvest the cells by trypsinization and wash twice with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 4 x 10^6 cells/mL.
-
Subcutaneously inject 50 µL of the cell suspension (2 x 10^5 cells) into the flank of each C57BL/6 mouse.[3]
-
Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³) before initiating treatment.
B. CT26 Colon Carcinoma Model
Materials:
-
CT26 murine colon carcinoma cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
6-8 week old female BALB/c mice
Procedure:
-
Culture CT26 cells in complete growth medium to ~80% confluency.
-
Harvest the cells by trypsinization and wash twice with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^5 cells) into the flank of each BALB/c mouse.
-
Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³) before initiating treatment.
In Vivo Dosing and Monitoring
Procedure:
-
Once tumors reach the desired size, randomize mice into treatment groups (e.g., Vehicle, this compound, Anti-PD-1, this compound + Anti-PD-1).
-
Administer this compound (or vehicle) orally once daily.
-
For combination therapy, administer the anti-PD-1 antibody (or isotype control) intraperitoneally every three days.
-
Monitor tumor growth by measuring tumor dimensions with calipers at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice to assess toxicity.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis.
Analysis of Anti-Tumor Response
A. Flow Cytometry for Immune Cell Profiling
Materials:
-
Tumor dissociation kit (e.g., Miltenyi Biotec) or collagenase/DNase digestion buffer
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, F4/80, CD11b, Gr-1)
-
Viability dye (e.g., DAPI, Propidium Iodide)
Procedure:
-
Excise tumors and mechanically and enzymatically dissociate them into a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Perform red blood cell lysis if necessary.
-
Count the viable cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
-
Wash the cells and resuspend them in flow cytometry buffer.
-
Acquire the data on a flow cytometer and analyze the immune cell populations.
B. Immunohistochemistry (IHC) for Tumor-Infiltrating Lymphocytes
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibodies (e.g., anti-CD8, anti-CD4)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity.
-
Block non-specific protein binding with a blocking serum.
-
Incubate with the primary antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Image the slides and quantify the number of positive cells.
References
- 1. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ichor.bio [ichor.bio]
- 4. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 5. An In Vivo Study of Local Administration of Low-dose Anti-PD-1 Antibody Using an Oral Cancer Cell Line | Anticancer Research [ar.iiarjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. B16-F10 melanoma mouse models [bio-protocol.org]
Application Note: KYN-101 for Targeting the Kynurenine-AHR Axis in CT26 and B16-IDO Syngeneic Tumor Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The kynurenine (B1673888) pathway (KP) of tryptophan metabolism is a critical mechanism of tumor immune escape.[1][2] The enzyme indoleamine 2,3-dioxygenase 1 (IDO1), often overexpressed in various cancers, initiates this pathway by converting the essential amino acid L-tryptophan into N-formyl-kynurenine, which is subsequently metabolized to L-kynurenine (Kyn).[3][4] High concentrations of Kyn in the tumor microenvironment (TME) act as a ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor expressed in multiple immune cell types.[5][6] The activation of the Kyn-AHR signaling axis promotes an immunosuppressive TME by driving the generation of regulatory T cells (Tregs), suppressing effector T cell function, and promoting tolerogenic myeloid cells, thereby allowing tumors to evade immune destruction.[5][7]
KYN-101 is a potent, selective, and orally bioavailable inhibitor of the Aryl Hydrocarbon Receptor (AHR).[8] By blocking the AHR signaling pathway, this compound aims to reverse Kyn-mediated immunosuppression and restore anti-tumor immunity. This application note provides an overview, experimental data, and detailed protocols for utilizing this compound in two widely used preclinical syngeneic mouse models: the CT26 colorectal carcinoma model, which has high endogenous IDO1 expression, and the B16-F10 melanoma model engineered to overexpress IDO1 (B16-IDO).[5]
Mechanism of Action: this compound in the IDO1-Kynurenine-AHR Pathway
The IDO1/TDO-Kynurenine-AHR axis is a key driver of immunosuppression in the TME. Tryptophan catabolism by IDO1 or TDO (tryptophan 2,3-dioxygenase) leads to tryptophan depletion and the production of the oncometabolite kynurenine.[5][7] Kynurenine then activates AHR in various immune cells, leading to a cascade of events that suppresses the anti-tumor immune response. This compound directly inhibits AHR, preventing the downstream signaling that leads to immune evasion.
Caption: this compound blocks the activation of AHR by its ligand kynurenine, preventing immune suppression.
Data Presentation: In Vivo Efficacy of this compound
Preclinical studies demonstrate that this compound, as a single agent and in combination with anti-PD-1 immunotherapy, delays tumor growth and extends survival in both CT26 and B16-IDO models.[5]
Table 1: Summary of this compound Anti-Tumor Efficacy in Syngeneic Models Data summarized from Campesato et al., Nat Commun, 2020.[5]
| Tumor Model | Treatment Group | Outcome: Tumor Growth | Outcome: Overall Survival |
| CT26 | Vehicle | Baseline tumor progression | Baseline survival |
| (Endogenous IDO-high) | This compound | Modest tumor growth delay | Modest improvement |
| Anti-PD-1 | Significant tumor growth delay | Significant improvement | |
| This compound + Anti-PD-1 | Strongest tumor growth delay | Greatest survival benefit | |
| B16-IDO | Vehicle | Baseline tumor progression | Baseline survival |
| (IDO-overexpressing) | This compound | Modest tumor growth delay | Modest improvement |
| Anti-PD-1 | Modest tumor growth delay | Modest improvement | |
| This compound + Anti-PD-1 | Strongest tumor growth delay | Greatest survival benefit |
Experimental Workflow
A typical in vivo study workflow for evaluating this compound in syngeneic mouse models involves several key stages from cell preparation to data analysis.
Caption: Standard workflow for assessing this compound efficacy in syngeneic mouse tumor models.
Experimental Protocols
Protocol 1: Cell Line Culture
-
Cell Lines:
-
CT26 (ATCC® CRL-2638™): Murine colorectal carcinoma cell line.
-
B16-IDO: B16-F10 melanoma cell line engineered to stably overexpress murine IDO1. The parental B16-F10 line (ATCC® CRL-6475™) can be used as a control.[5]
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days to maintain sub-confluent cultures. Use Trypsin-EDTA to detach cells.
-
Quality Control: Regularly test cells for mycoplasma contamination.
Protocol 2: In Vivo Syngeneic Tumor Studies
-
Animals:
-
Tumor Cell Preparation and Implantation:
-
Harvest cells during their logarithmic growth phase.
-
Wash cells twice with sterile, ice-cold PBS or Hank's Balanced Salt Solution (HBSS).
-
Resuspend cells to a final concentration of 2 x 10⁶ cells/mL for B16-IDO or 1 x 10⁶ cells/mL for CT26.
-
Inject 100 µL of the cell suspension (B16-IDO: 2 x 10⁵ cells; CT26: 1 x 10⁵ cells) subcutaneously or intradermally into the hind flank of the mice.[5]
-
-
Animal Randomization and Grouping:
-
Monitor tumor growth daily or every other day using digital calipers.
-
Once tumors reach a mean volume of approximately 50-100 mm³, randomize mice into treatment groups (n=8-10 mice/group).
-
Typical treatment groups include:
-
Group 1: Vehicle Control
-
Group 2: this compound
-
Group 3: Anti-PD-1 Antibody
-
Group 4: this compound + Anti-PD-1 Antibody
-
-
-
Dosing Preparation and Administration:
-
This compound: Prepare in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration (p.o.). A previously reported efficacious dose is 10 mg/kg, administered daily.[8]
-
Anti-PD-1 Antibody: Dilute in sterile PBS for intraperitoneal (i.p.) injection. A typical dose is 100-200 µg per mouse, administered every 3-4 days.
-
Vehicle Control: Administer the vehicle used for this compound via the same route and schedule.
-
-
Tumor Growth Monitoring and Endpoints:
-
Measure tumor dimensions with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor body weight and general health of the animals.
-
The primary endpoint is typically a pre-defined tumor volume (e.g., 1500-2000 mm³) or evidence of significant morbidity, at which point the animal is humanely euthanized.
-
For survival studies, monitor animals until the defined endpoint and plot survival curves using the Kaplan-Meier method.
-
Protocol 3: Pharmacodynamic and Mechanistic Analysis
To confirm target engagement and understand the mechanism of action, tumors and blood can be collected at the end of the study for further analysis.
-
Kynurenine Measurement:
-
Collect blood via cardiac puncture into EDTA-coated tubes to obtain plasma.
-
Excise and snap-freeze tumor tissue.
-
Measure kynurenine levels in plasma or tumor homogenates using a commercially available Kynurenine ELISA kit, following the manufacturer's instructions.[5]
-
-
Immune Cell Profiling by Flow Cytometry:
-
Excise tumors and dissociate them into single-cell suspensions using enzymatic digestion (e.g., collagenase/DNase).
-
Stain cells with fluorescently-conjugated antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3 for T cells; CD11b, F4/80 for macrophages).
-
Analyze the frequency and phenotype of immune cell populations within the TME using a flow cytometer.
-
-
Gene Expression Analysis by qRT-PCR:
Conclusion
This compound is a valuable tool for investigating the role of the AHR signaling pathway in cancer immunology. The CT26 and B16-IDO tumor models are robust and relevant preclinical platforms for evaluating the efficacy of this compound. Data indicates that AHR inhibition by this compound can effectively delay tumor growth and enhance the efficacy of immune checkpoint inhibitors like anti-PD-1.[5] The protocols outlined here provide a framework for researchers to design and execute studies to further explore the therapeutic potential of targeting the Kynurenine-AHR axis.
References
- 1. Frontiers | The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer [frontiersin.org]
- 2. Frontiers | Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells [frontiersin.org]
- 3. The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the kynurenine pathway: a novel approach in tumour therapy | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 5. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoleamine 2,3-Dioxgenase 1 (IDO1) Inhibitors Activate The Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Flow Cytometry Analysis Following KYN-101 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
KYN-101 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that plays a critical role in regulating immune responses.[1][2] In the tumor microenvironment, the enzyme indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO) can lead to the production of L-Kynurenine (Kyn), a tryptophan metabolite.[1][3] Kyn acts as an endogenous ligand for AHR, and its activation in immune cells, such as T cells and macrophages, promotes an immunosuppressive phenotype, thereby facilitating tumor immune evasion.[1][3][4] this compound competitively binds to AHR, blocking the downstream signaling induced by Kyn and reversing this immunosuppressive state.[1][3] This mechanism of action makes this compound a promising candidate for cancer immunotherapy, particularly in combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[1]
Flow cytometry is a powerful technique for the single-cell analysis of immune cell populations and is an essential tool for evaluating the in vitro and in vivo effects of immunomodulatory agents like this compound. These application notes provide detailed protocols for the flow cytometric analysis of immune cells following this compound treatment, enabling researchers to quantify changes in key immune cell subsets and their functional markers.
Mechanism of Action of this compound
The immunosuppressive effects of the Kyn-AHR signaling axis are multifaceted, primarily impacting T cells and myeloid cells within the tumor microenvironment.[1][3]
-
Regulatory T cells (Tregs): AHR activation by Kyn promotes the differentiation and suppressive function of Tregs (CD4+FoxP3+).[1][3]
-
Tumor-Associated Macrophages (TAMs): The Kyn-AHR pathway drives the polarization of macrophages towards an M2-like phenotype, characterized by the expression of markers such as CD206 and PD-L1.[1][3] These M2-like macrophages contribute to an immunosuppressive microenvironment.
-
Treg-Macrophage Axis: A key finding is the interplay between Tregs and TAMs, where Kyn-activated Tregs can induce an M2-like phenotype in macrophages, which is reversible by AHR inhibition.[1][3]
This compound, by blocking the AHR, is expected to reverse these effects, leading to a more inflamed and anti-tumorigenic microenvironment.
Data Presentation: Expected Immunophenotypic Changes after this compound Treatment
The following table summarizes the anticipated changes in immune cell populations and marker expression following treatment with this compound, based on its mechanism of action. These parameters can be quantified using the flow cytometry protocols detailed below.
| Immune Cell Subset | Key Markers | Expected Change with this compound Treatment | Rationale |
| Regulatory T cells (Tregs) | CD3, CD4, CD25, FoxP3 | ↓ Percentage of CD4+FoxP3+ cells | Inhibition of AHR signaling reduces the differentiation and/or stability of Tregs.[1][3] |
| Effector T cells | CD3, CD8, IFN-γ, Granzyme B | ↑ Percentage of IFN-γ+ and Granzyme B+ CD8+ T cells | Reversal of immunosuppression allows for enhanced effector T cell function. |
| M2-like Macrophages | CD11b, F4/80, CD206, PD-L1 | ↓ Percentage of CD206+ and PD-L1+ macrophages | AHR blockade prevents the polarization of macrophages towards the immunosuppressive M2 phenotype.[1][3] |
| M1-like Macrophages | CD11b, F4/80, MHC Class II, CD86 | ↑ Expression of MHC Class II and CD86 | A shift towards a pro-inflammatory M1 phenotype is expected upon reversal of AHR-mediated immunosuppression. |
Experimental Protocols
Protocol 1: Immunophenotyping of Tumor-Infiltrating Leukocytes
This protocol describes the preparation of a single-cell suspension from tumor tissue and subsequent staining for surface and intracellular markers to analyze Treg and macrophage populations.
Materials:
-
Tumor tissue
-
RPMI-1640 medium
-
Collagenase Type IV (1 mg/mL)
-
DNase I (100 µg/mL)
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainer
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS + 2% FBS)
-
Fc Block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies (see suggested panel below)
-
Fixation/Permeabilization Buffer (e.g., for FoxP3 staining)
-
Flow cytometer
Procedure:
-
Tumor Digestion: a. Mince the tumor tissue into small pieces in a petri dish containing RPMI-1640. b. Transfer the tissue fragments to a 50 mL conical tube containing RPMI-1640 with Collagenase IV and DNase I. c. Incubate at 37°C for 30-60 minutes with gentle agitation. d. Stop the digestion by adding RPMI-1640 with 10% FBS. e. Filter the cell suspension through a 70 µm cell strainer.
-
Cell Preparation: a. Centrifuge the cell suspension at 300 x g for 5 minutes. b. If necessary, lyse red blood cells using RBC Lysis Buffer according to the manufacturer's instructions. c. Wash the cells with PBS and resuspend in FACS buffer. d. Count the cells and adjust the concentration to 1x10^7 cells/mL.
-
Surface Staining: a. Aliquot 1x10^6 cells into FACS tubes. b. Add Fc Block to prevent non-specific antibody binding and incubate for 10 minutes at 4°C. c. Add the cocktail of fluorochrome-conjugated antibodies for surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80, CD206, PD-L1). d. Incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with FACS buffer.
-
Intracellular Staining (for FoxP3): a. Resuspend the cells in Fixation/Permeabilization buffer and incubate for 30-60 minutes at 4°C in the dark. b. Wash the cells with Permeabilization Buffer. c. Add the fluorochrome-conjugated anti-FoxP3 antibody and incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with Permeabilization Buffer. e. Resuspend the cells in FACS buffer.
-
Data Acquisition: a. Acquire the samples on a flow cytometer. b. Collect a sufficient number of events for robust statistical analysis (e.g., >50,000 events in the live, single-cell gate).
Suggested Antibody Panel:
| Marker | Fluorochrome | Target Cell Population |
| Live/Dead Stain | e.g., Zombie Aqua | Exclude dead cells |
| CD45 | e.g., AF700 | All leukocytes |
| CD3 | e.g., PE-Cy7 | T cells |
| CD4 | e.g., APC | Helper T cells |
| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T cells |
| FoxP3 | e.g., PE | Regulatory T cells |
| CD11b | e.g., FITC | Myeloid cells |
| F4/80 | e.g., BV605 | Macrophages (in mice) |
| CD206 | e.g., BV421 | M2-like macrophages |
| PD-L1 | e.g., APC-R700 | M2-like macrophages, tumor cells |
Protocol 2: In Vitro Analysis of this compound on Macrophage Polarization
This protocol outlines a method to assess the direct effect of this compound on the polarization of bone marrow-derived macrophages (BMDMs) in the presence of L-Kynurenine.
Materials:
-
Bone marrow cells
-
M-CSF
-
L-Kynurenine
-
This compound
-
RPMI-1640 with 10% FBS
-
Fluorochrome-conjugated antibodies for macrophage markers (CD11b, F4/80, CD206, PD-L1, MHC Class II, CD86)
-
Flow cytometer
Procedure:
-
BMDM Generation: a. Culture bone marrow cells in RPMI-1640 with 10% FBS and M-CSF (e.g., 20 ng/mL) for 7 days to differentiate them into macrophages.
-
Treatment: a. Plate the BMDMs in a 6-well plate. b. Treat the cells with the following conditions for 24-48 hours:
- Vehicle control
- L-Kynurenine (e.g., 50 µM)
- L-Kynurenine + this compound (e.g., 1 µM)
- This compound alone
-
Cell Harvesting and Staining: a. Harvest the cells using a cell scraper. b. Follow the surface staining protocol as described in Protocol 1 (steps 2c-3e).
-
Data Acquisition and Analysis: a. Acquire the samples on a flow cytometer. b. Analyze the percentage of CD206+ and PD-L1+ cells, as well as the Mean Fluorescence Intensity (MFI) of MHC Class II and CD86 in the CD11b+F4/80+ population.
Mandatory Visualizations
This compound Mechanism of Action in the Tumor Microenvironment
Caption: this compound blocks the activation of AHR by L-Kynurenine, preventing immunosuppression.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for preparing and analyzing immune cells by flow cytometry after this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. medpace.com [medpace.com]
- 3. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Aryl Hydrocarbon Receptor and Kynurenine: Recent Advances in Autoimmune Disease Research [frontiersin.org]
Application Notes and Protocols for Measuring KYN-101 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
KYN-101 is a potent, selective, and orally active inhibitor of the Aryl Hydrocarbon Receptor (AHR).[1] In the tumor microenvironment (TME), the catabolism of tryptophan by the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) produces the metabolite L-Kynurenine (Kyn).[2][3] High concentrations of Kyn in the TME activate the AHR, a ligand-activated transcription factor, which in turn drives a broad immunosuppressive program.[4][5] This program includes the promotion of regulatory T cells (Tregs) and tolerogenic myeloid cells, ultimately allowing cancer cells to evade immune surveillance.[4][6]
By blocking the AHR signaling pathway, this compound aims to reverse this Kyn-induced immunosuppression, restore anti-tumor immune responses, and enhance the efficacy of other immunotherapies, such as PD-1 blockade.[4][7] These application notes provide detailed protocols and techniques for evaluating the in vivo efficacy of this compound in preclinical syngeneic mouse models.
This compound Mechanism of Action in the Tumor Microenvironment
The following diagram illustrates the immunosuppressive Kynurenine-AHR axis and the mechanism of action for this compound.
Key In Vivo Efficacy Endpoints
The efficacy of this compound is assessed through a combination of antitumor activity, pharmacodynamic (PD) biomarker analysis, and immune system modulation.
-
Antitumor Activity: The primary measure of efficacy is the inhibitor's ability to control tumor progression, either as a monotherapy or in combination with other agents like anti-PD-1 antibodies.[1][4]
-
Pharmacodynamic (PD) Biomarkers: These markers confirm that this compound is engaging its target (AHR) and modulating the downstream pathway. A key PD marker is the expression of AHR target genes, such as CYP1A1.[1][8]
-
Immune System Modulation: A critical component of this compound's mechanism is the reversal of immunosuppression. This is evaluated by profiling immune cell populations within the tumor and secondary lymphoid organs and assessing their functional status.[6][7]
General Experimental Workflow
The diagram below outlines a typical workflow for an in vivo efficacy study of this compound in a syngeneic mouse model.
Experimental Protocols
Protocol 1: Syngeneic Mouse Tumor Model for Antitumor Efficacy
This protocol details the evaluation of this compound's antitumor activity in a syngeneic mouse model, a standard method for assessing immuno-oncology agents.[9]
1. Materials:
-
Cell Line: CT26 (murine colorectal carcinoma) or B16F10-IDO (IDO1-overexpressing murine melanoma).[4]
-
Animals: Female BALB/c (for CT26) or C57BL/6 (for B16F10) mice, 6-8 weeks old.
-
Reagents: Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS), PBS, Trypsin-EDTA.
-
Test Articles: this compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose), anti-PD-1 antibody, vehicle control.
2. Procedure:
-
Cell Preparation: Culture tumor cells under standard conditions. On the day of implantation, harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Begin monitoring tumor growth 5-7 days post-implantation. Measure tumor dimensions with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[9]
-
Randomization: When average tumor volumes reach approximately 75-100 mm³, randomize mice into treatment groups (n=8-10 mice/group). Example groups:
-
Group 1: Vehicle Control
-
Group 2: this compound (e.g., 10 mg/kg, oral gavage, daily)[1]
-
Group 3: Anti-PD-1 antibody
-
Group 4: this compound + Anti-PD-1 antibody
-
-
Treatment and Monitoring: Administer treatments as per the study design. Continue to monitor tumor volume and body weight every 2-3 days.
-
Endpoint Criteria: Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or show signs of ulceration or morbidity. Record survival data for Kaplan-Meier analysis.
-
Data Analysis: Calculate Tumor Growth Inhibition (%TGI) and analyze survival data.
Protocol 2: Pharmacodynamic Analysis of AHR Target Gene Expression
This protocol is for measuring the modulation of Cyp1a1, a canonical AHR target gene, in tumor tissue to confirm target engagement by this compound.[8]
1. Materials:
-
Tumor samples collected from a satellite group of mice from the efficacy study (Protocol 1) at a specified time point (e.g., 4 hours after the last dose).
-
RNA extraction kit (e.g., RNeasy Kit).
-
cDNA synthesis kit.
-
qPCR master mix, primers for mouse Cyp1a1 and a housekeeping gene (e.g., Gapdh).
2. Procedure:
-
Sample Collection: At the designated time point, euthanize mice and excise tumors. Snap-freeze tumors immediately in liquid nitrogen and store at -80°C.
-
RNA Extraction: Homogenize a portion of the tumor tissue (~20-30 mg) and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions in triplicate for each sample using primers for Cyp1a1 and the housekeeping gene.
-
Run the qPCR plate on a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of Cyp1a1 normalized to the housekeeping gene using the ΔΔCt method. Compare the expression levels between this compound-treated groups and the vehicle control group.
Protocol 3: Immune Cell Profiling by Flow Cytometry
This protocol describes the analysis of tumor-infiltrating lymphocytes (TILs) to assess the immunological effects of this compound treatment.
1. Materials:
-
Tumor and spleen samples from mice at the study endpoint.
-
RPMI-1640 medium, FBS, PBS.
-
Enzymes for tissue dissociation (e.g., Collagenase IV, DNase I).
-
70 µm cell strainers.
-
Red Blood Cell (RBC) Lysis Buffer.
-
FACS buffer (PBS + 2% FBS).
-
Fc block (anti-CD16/32).
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3).
2. Procedure:
-
Tissue Processing:
-
Tumors: Mince tumors finely and digest in RPMI containing Collagenase IV and DNase I for 30-45 minutes at 37°C. Filter the suspension through a 70 µm strainer to create a single-cell suspension.
-
Spleens: Mechanically dissociate spleens through a 70 µm strainer.
-
-
Cell Preparation: Lyse RBCs using RBC Lysis Buffer. Wash the cell pellets with FACS buffer and count viable cells.
-
Staining:
-
Resuspend 1-2 x 10^6 cells per sample in FACS buffer.
-
Block Fc receptors with Fc block for 10 minutes.
-
Add the surface antibody cocktail (e.g., CD45, CD3, CD8) and incubate for 30 minutes on ice in the dark.
-
(For Treg staining) After surface staining, fix and permeabilize cells according to the FoxP3 staining kit protocol, followed by intracellular staining for FoxP3.
-
-
Data Acquisition: Wash cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software. Gate on live, singlet, CD45+ hematopoietic cells, then identify T cell subsets (e.g., CD3+CD8+ cytotoxic T cells, CD3+CD4+FoxP3+ Tregs). Compare the percentages and absolute numbers of these populations across treatment groups.
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in clear, structured tables for easy comparison.
Table 1: Representative Antitumor Efficacy Data
| Treatment Group | Mean Tumor Volume (mm³) at Day 18 | Tumor Growth Inhibition (%) | Median Survival (Days) |
|---|---|---|---|
| Vehicle Control | 1550 ± 210 | - | 21 |
| This compound (10 mg/kg) | 1120 ± 180 | 27.7 | 26 |
| Anti-PD-1 | 850 ± 150 | 45.2 | 35 |
| This compound + Anti-PD-1 | 430 ± 95 | 72.3 | >45* |
*Data are representative. Actual results will vary. * indicates statistically significant improvement over control groups.
Table 2: Representative Pharmacodynamic and Immune Profiling Data
| Treatment Group | Cyp1a1 mRNA Fold Change (vs. Vehicle) | % CD8+ of CD45+ TILs | CD8+ / Treg Ratio in Tumor |
|---|---|---|---|
| Vehicle Control | 1.0 | 8.5 ± 1.2 | 1.5 |
| This compound (10 mg/kg) | 0.25 ± 0.08 | 15.2 ± 2.1 | 4.1 |
| This compound + Anti-PD-1 | 0.21 ± 0.06 | 25.8 ± 3.5 | 8.2 |
*Data are representative and collected at study endpoint. Fold change indicates inhibition of AHR signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer [frontiersin.org]
- 4. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: KYN-101 Treatment in 3D Colony Growth Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KYN-101 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in various cellular processes, including transformation and tumorigenesis.[1] The AHR signaling pathway is activated by various ligands, including the tryptophan metabolite kynurenine (B1673888), which is often upregulated in the tumor microenvironment.[1] Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes such as CYP1B1.[2] This pathway has been shown to play a role in promoting the malignant transformation of epithelial cells.[2]
This application note provides a detailed protocol for evaluating the efficacy of this compound in a 3D colony growth assay, a robust method for assessing anchorage-independent growth, a hallmark of cellular transformation. The provided methodology is based on protocols for soft agar (B569324) assays and is specifically adapted for the non-tumorigenic human breast epithelial cell line, MCF-10A, which can be induced to form colonies in the presence of stimuli like kynurenine.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound.
Table 1: In Vitro Potency of this compound
| Assay System | Cell Line | IC50 (nM) |
| DRE-luciferase reporter assay | Human HepG2 | 22 |
| Cyp-luciferase reporter assay | Murine Hepa1 | 23 |
Data sourced from a study by Campesato et al. (2020).
Table 2: Effect of this compound on Kynurenine-Induced Colony Formation in MCF-10A Cells
| Treatment Group | Colony Formation |
| Vehicle Control | Baseline |
| Kynurenine (5 µM) | Increased |
| This compound (1 µM) | Baseline |
| Kynurenine (5 µM) + this compound (1 µM) | Inhibited |
This table summarizes qualitative findings where 1 µM this compound was shown to significantly attenuate the increased colony formation induced by 5 µM L-kynurenine in a 3D soft agar assay.[2]
Experimental Protocols
Protocol 1: 3D Soft Agar Colony Growth Assay for MCF-10A Cells
This protocol describes a method to assess the ability of this compound to inhibit kynurenine-induced anchorage-independent growth of MCF-10A cells.
Materials:
-
MCF-10A cells
-
DMEM/F12 medium supplemented with appropriate growth factors (e.g., EGF, hydrocortisone, insulin) and horse serum
-
Fetal Bovine Serum (FBS)
-
Agarose (B213101), high purity
-
L-Kynurenine (Kyn)
-
This compound
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
6-well plates
-
Sterile conical tubes (15 mL and 50 mL)
-
Water bath (40°C)
-
Microwave
-
Incubator (37°C, 5% CO2)
-
Microscope for colony visualization and counting
-
Crystal Violet staining solution (optional)
Procedure:
-
Preparation of Agar Solutions:
-
Base Agar (1%): Dissolve 1 g of agarose in 100 mL of sterile water by autoclaving or microwaving. Cool to 40°C in a water bath.
-
Top Agar (0.7%): Dissolve 0.7 g of agarose in 100 mL of sterile water by autoclaving or microwaving. Cool to 40°C in a water bath.
-
-
Preparation of Base Agar Layer:
-
Warm 2X DMEM/F12 medium (supplemented with 20% FBS and growth factors) to 40°C.
-
In a sterile tube, mix equal volumes of the 1% base agar solution and the 2X DMEM/F12 medium to create a final concentration of 0.5% agar in 1X medium.
-
Carefully pipette 1.5 mL of the base agar mixture into each well of a 6-well plate.
-
Allow the base agar to solidify at room temperature for at least 30 minutes.
-
-
Preparation of Cell Suspension and Top Agar Layer:
-
Culture MCF-10A cells to approximately 70-80% confluency.
-
Trypsinize the cells, collect them by centrifugation, and resuspend in 1X DMEM/F12 medium to obtain a single-cell suspension.
-
Perform a cell count and adjust the cell concentration to 1 x 10^4 cells/mL.
-
Warm 2X DMEM/F12 medium to 40°C.
-
For each treatment condition (Vehicle, Kynurenine, this compound, Kynurenine + this compound), prepare the top agar/cell mixture in separate sterile tubes.
-
To each tube, add the appropriate volume of the cell suspension (e.g., 0.5 mL for a final cell number of 5,000 cells per well).
-
Add the required concentrations of Kynurenine and/or this compound.
-
Add an equal volume of 2X DMEM/F12 medium and 0.7% top agar to achieve a final agar concentration of 0.35% and 1X medium. Mix gently by inverting the tube.
-
-
Plating the Top Agar Layer:
-
Carefully overlay 1.5 mL of the top agar/cell mixture onto the solidified base agar layer in each well.
-
Allow the top layer to solidify at room temperature for 20-30 minutes.
-
-
Incubation and Colony Formation:
-
Add 1 mL of complete DMEM/F12 medium to each well to prevent drying.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.
-
Feed the cells every 2-3 days by adding 0.5 mL of fresh medium to each well.
-
-
Colony Visualization and Quantification:
-
After the incubation period, colonies can be visualized and counted using a microscope.
-
For easier visualization, the colonies can be stained with Crystal Violet. To do this, carefully remove the medium and add 0.5 mL of 0.005% Crystal Violet solution to each well and incubate for at least 1 hour.
-
Count the number of colonies in each well. Image analysis software can be used for more accurate quantification of colony size and number.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits the AHR signaling pathway.
Experimental Workflow
Caption: Workflow for 3D soft agar colony growth assay.
References
Application Note: Quantitative RT-PCR Analysis of CYP1B1 Expression in Response to KYN-101 Treatment
Introduction
Cytochrome P450 1B1 (CYP1B1) is an enzyme involved in the metabolism of a variety of endogenous and exogenous compounds, including procarcinogens and steroid hormones.[1][2] Its expression is regulated by several transcription factors, with the Aryl Hydrocarbon Receptor (AHR) being a major regulator.[3][4] The AHR signaling pathway is activated by various ligands, including L-Kynurenine (Kyn), a metabolite of tryptophan.[4][5][6] This pathway plays a significant role in cancer and immune responses.[5][6][7][8] Overexpression of CYP1B1 has been observed in a wide range of tumors, making it a target for therapeutic intervention.[1][3][4][9]
KYN-101 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR).[5][6] By inhibiting AHR, this compound can modulate the expression of AHR target genes, including CYP1B1.[6] This application note provides a detailed protocol for analyzing the effect of this compound on CYP1B1 mRNA expression in a human cancer cell line using quantitative reverse transcription PCR (qRT-PCR).
Data Presentation
The following tables summarize hypothetical quantitative data from experiments investigating the effect of this compound on CYP1B1 mRNA expression.
Table 1: Dose-Dependent Effect of this compound on CYP1B1 mRNA Expression
| This compound Concentration (nM) | Fold Change in CYP1B1 Expression (vs. Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.12 |
| 1 | 0.85 | 0.09 |
| 10 | 0.62 | 0.07 |
| 22 | 0.51 | 0.05 |
| 50 | 0.38 | 0.04 |
| 100 | 0.25 | 0.03 |
This table illustrates a dose-dependent decrease in CYP1B1 mRNA expression with increasing concentrations of this compound. The IC50 of this compound in a human HepG2 DRE-luciferase reporter assay is 22 nM.[6]
Table 2: Time-Course of this compound (100 nM) on CYP1B1 mRNA Expression
| Time (hours) | Fold Change in CYP1B1 Expression (vs. 0h) | Standard Deviation |
| 0 | 1.00 | 0.10 |
| 6 | 0.78 | 0.08 |
| 12 | 0.55 | 0.06 |
| 24 | 0.31 | 0.04 |
| 48 | 0.28 | 0.03 |
This table demonstrates the change in CYP1B1 mRNA expression over time when treated with a fixed concentration of this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human breast adenocarcinoma cell line, MCF-7, which is known to express CYP1B1.[10][11]
-
Culture Conditions: Culture MCF-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 1, 10, 22, 50, 100 nM) or vehicle (DMSO) for 24 hours.
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 0, 6, 12, 24, 48 hours).
-
RNA Isolation
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNA isolation kit).
-
Isolate total RNA using a commercially available RNA isolation kit according to the manufacturer's protocol.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol follows a two-step qRT-PCR approach.[12][13]
1. Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: Prepare the reverse transcription reaction mix on ice. For each sample, combine:
-
Total RNA (1 µg)
-
Oligo(dT) primers or random hexamers[12]
-
dNTPs
-
Reverse Transcriptase Inhibitor
-
Reverse Transcriptase
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Incubate the reaction mixture according to the reverse transcriptase manufacturer's instructions (e.g., 25°C for 5 minutes, 42°C for 60 minutes, followed by 70°C for 5 minutes to inactivate the enzyme).
-
Dilution: Dilute the resulting cDNA 1:10 with nuclease-free water for use in the qPCR reaction.[13]
2. Quantitative PCR (qPCR)
-
Primer Design: Design primers for human CYP1B1 and a stable reference gene (e.g., GAPDH, ACTB) with a product length between 100-300 bp.[14]
-
Reaction Setup: Prepare the qPCR master mix on ice. For each reaction, combine:
-
SYBR Green Master Mix (containing DNA polymerase, dNTPs, and SYBR Green dye)[14]
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Diluted cDNA
-
Nuclease-free water to a final volume of 20 µL.
-
-
Plate Setup: Pipette the master mix into a 96-well qPCR plate. Add the corresponding diluted cDNA to each well. Include the following controls:[15]
-
No Template Control (NTC): To detect contamination.
-
-RT Control: To check for genomic DNA contamination.
-
-
qPCR Cycling: Perform the qPCR in a real-time PCR detection system with the following typical cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
3. Data Analysis
-
Determine the cycle threshold (Ct) value for CYP1B1 and the reference gene for each sample.
-
Calculate the ΔCt for each sample: ΔCt = Ct(CYP1B1) - Ct(reference gene).
-
Calculate the ΔΔCt for each treatment group: ΔΔCt = ΔCt(treated) - ΔCt(vehicle).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
Visualizations
Signaling Pathway
Caption: AHR signaling pathway leading to CYP1B1 expression and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for qRT-PCR analysis of CYP1B1 expression after this compound treatment.
References
- 1. Regulation, function, and tissue-specific expression of cytochrome P450 CYP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 1B1: role in health and disease and effect of nutrition on its expression - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03674A [pubs.rsc.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. jaguahr.com [jaguahr.com]
- 9. Cytochrome P450 CYP1B1 protein expression: a novel mechanism of anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcriptional regulation of the human CYP1B1 gene. Evidence for involvement of an aryl hydrocarbon receptor response element in constitutive expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. salvestrol-cancer.com [salvestrol-cancer.com]
- 12. elearning.unite.it [elearning.unite.it]
- 13. clyte.tech [clyte.tech]
- 14. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 15. idtdna.com [idtdna.com]
Troubleshooting & Optimization
KYN-101 Technical Support Center: Solubility and Stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of KYN-101 in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visual diagrams to ensure the successful handling and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.
Q2: What is the maximum solubility of this compound in DMSO?
A2: this compound is soluble in DMSO at a concentration of 100 mg/mL, which is equivalent to 258.79 mM. It is important to note that sonication may be required to achieve complete dissolution at this concentration.
Q3: Why is my this compound not fully dissolving in DMSO?
A3: Several factors can affect solubility. Ensure you are using anhydrous or newly opened DMSO, as the solvent is hygroscopic and absorbed water can reduce solubility. If the compound is still not dissolving, gentle warming (to no more than 37°C) and vortexing, in addition to sonication, may help. Also, verify that you have not exceeded the maximum solubility limit.
Q4: How should I store my this compound stock solution in DMSO?
A4: For optimal stability, aliquot your this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2][3]
Q5: How stable is this compound in its solid form?
A5: As a solid powder, this compound is stable for up to 3 years when stored at -20°C and for up to 2 years when stored at 4°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in DMSO stock solution upon storage. | The solution may be supersaturated, or the storage temperature may be too high. | Ensure the concentration does not exceed the solubility limit. Store aliquots at the recommended -80°C for long-term stability. If precipitation occurs after thawing, gently warm the solution to 37°C and vortex to redissolve before use. |
| Inconsistent experimental results using this compound. | This could be due to degradation of the compound in the stock solution. | Prepare fresh stock solutions from solid this compound. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Verify the stability of your stock solution using the protocol outlined below. |
| Difficulty dissolving this compound powder in DMSO. | The compound may require energy to dissolve, or the DMSO may have absorbed water. | Use a sonicator to aid dissolution. Ensure you are using a fresh, unopened bottle of anhydrous DMSO. Gentle warming can also be applied. |
Quantitative Data Summary
The following tables provide a summary of the solubility and stability data for this compound.
Table 1: this compound Solubility in DMSO
| Parameter | Value | Notes |
| Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous grade recommended. |
| Maximum Solubility | 100 mg/mL (258.79 mM) | Sonication is recommended to achieve this concentration. |
Table 2: this compound Storage and Stability
| Form | Storage Temperature | Stability Duration |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| In DMSO | -80°C | 6 months[1][2][3] |
| -20°C | 1 month[1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a standardized stock solution of this compound for use in various assays.
Materials:
-
This compound powder (Molecular Weight: 386.42 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 386.42 g/mol * 1000 mg/g = 3.8642 mg
-
Accurately weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For storage, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -80°C.
Protocol 2: Assessment of this compound Stability in DMSO
Objective: To determine the stability of a this compound DMSO stock solution over time at a specific storage temperature.
Materials:
-
Prepared this compound stock solution in DMSO (e.g., 10 mM)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate mobile phase for HPLC analysis
-
Autosampler vials
Procedure:
-
Time Zero (T=0) Analysis: Immediately after preparing the fresh stock solution, take an aliquot. Prepare a sample for HPLC analysis by diluting the stock solution to an appropriate concentration with the mobile phase. Inject the sample into the HPLC system and record the chromatogram. The peak area of the parent this compound compound at T=0 will serve as the baseline.
-
Storage: Store the remaining aliquots of the stock solution at the desired temperature (e.g., -20°C or -80°C).
-
Time Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from storage.
-
Allow the aliquot to thaw completely and reach room temperature.
-
Prepare and analyze the sample by HPLC in the same manner as the T=0 sample.
-
Data Analysis: Compare the peak area of the this compound parent compound at each time point to the peak area at T=0. Calculate the percentage of this compound remaining. The appearance of new peaks in the chromatogram may indicate the presence of degradation products.
Visualizations
Experimental Workflow for this compound Solubility and Stability Assessment
Caption: Workflow for preparing and assessing the solubility and stability of this compound in DMSO.
This compound Mechanism of Action: AHR Signaling Pathway Inhibition
Caption: this compound inhibits the Aryl Hydrocarbon Receptor (AHR) signaling pathway.
References
Technical Support Center: Optimizing KYN-101 Dosage for In Vivo Studies
Welcome to the technical support center for KYN-101. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in in vivo experimental models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your study design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the Aryl Hydrocarbon Receptor (AHR). In the tumor microenvironment, the amino acid tryptophan is catabolized into kynurenine (B1673888) (Kyn). Kynurenine then acts as a ligand for AHR, a transcription factor that, when activated, promotes immune suppression, allowing cancer cells to evade the immune system. This compound blocks the binding of kynurenine to AHR, thereby inhibiting this immunosuppressive signaling pathway and helping to restore anti-tumor immunity.[1][2][3][4][5][6][7][8][9]
Q2: What is a recommended starting dose for this compound in in vivo mouse studies?
A2: Based on preclinical studies, a common starting dose for this compound in mice is 10 mg/kg, administered orally (p.o.) once daily.[10] However, the optimal dose for your specific model may vary. It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your experimental conditions. For a related, optimized AHR inhibitor, IK-175, doses of 5, 10, and 25 mg/kg have been used in mice.
Q3: How should I prepare this compound for oral administration in mice?
A3: this compound is a poorly water-soluble compound. A common vehicle for oral administration in mice is 0.5% methylcellulose (B11928114) (MC) in water.
-
Protocol for Formulation in 0.5% Methylcellulose:
-
Prepare 0.5% Methylcellulose Solution:
-
Heat the required volume of deionized water to 60-80°C.
-
Slowly add the methylcellulose powder while stirring vigorously to prevent clumping.
-
Once dispersed, cool the solution in an ice bath while continuing to stir until it forms a clear, viscous solution. Store at 4°C.
-
-
Prepare this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Add a small volume of the 0.5% MC solution to the powder and triturate to form a smooth paste.
-
Gradually add the remaining 0.5% MC solution while continuously stirring or vortexing to achieve a uniform suspension at the desired final concentration.
-
-
Administration:
-
Administer the suspension to mice via oral gavage. Ensure the suspension is well-mixed before drawing each dose.
-
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving this compound | This compound has low aqueous solubility. | Use a suspension vehicle such as 0.5% methylcellulose. For initial stock solutions, DMSO can be used, but ensure the final concentration of DMSO administered to the animal is low (typically <5%) and consistent across all treatment groups, including the vehicle control. |
| Inconsistent results between animals | Improper dosing technique or non-uniform drug suspension. | Ensure the oral gavage technique is consistent and accurate. Vigorously vortex the this compound suspension before drawing each dose to ensure homogeneity. |
| No observable anti-tumor effect | Sub-optimal dose, insufficient treatment duration, or inappropriate tumor model. | Perform a dose-escalation study to find the optimal dose. Extend the treatment duration. Ensure the chosen tumor model has an active kynurenine pathway and is sensitive to AHR inhibition. |
| Observed toxicity or adverse effects (e.g., weight loss, lethargy) | Dose is too high or potential off-target effects. | Reduce the dose of this compound. Monitor animals daily for clinical signs of toxicity. If adverse effects persist at lower effective doses, consider potential off-target effects and consult relevant literature for the specific AHR inhibitor class. |
Quantitative Data Summary
The following table summarizes key in vivo dosage and pharmacokinetic data for this compound and the related AHR inhibitor, IK-175.
| Compound | Species | Dose | Route | Vehicle | Key Findings | Reference |
| This compound | Mouse | 10 mg/kg, daily for 12 days | p.o. | 0.5% Methylcellulose | Reduced tumor growth in a B16-IDO melanoma model. | [10] |
| IK-175 | Mouse | 3 mg/kg | p.o. | 30% PEG 400, 10% Solutol, 60% water | Oral bioavailability of ~50%, elimination half-life of ~7 hours. | |
| IK-175 | Mouse | 5, 10, 25 mg/kg | p.o. | Not specified | Dose-dependent inhibition of AHR target gene Cyp1a1 in liver and spleen. | [11] |
Experimental Protocols
Detailed Protocol: In Vivo Efficacy Study of this compound in a Syngeneic Mouse Tumor Model
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound. Specific parameters should be optimized for your particular tumor model and research question.
-
Cell Culture and Tumor Implantation:
-
Culture a suitable murine cancer cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma) that expresses key components of the kynurenine pathway.
-
Harvest cells and resuspend in sterile, serum-free media or PBS at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of 6-8 week old, immunocompetent mice (e.g., BALB/c for CT26, C57BL/6 for B16-F10).
-
-
Animal Randomization and Grouping:
-
Monitor tumor growth. When tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose), p.o., daily.
-
Group 2: this compound (e.g., 10 mg/kg), p.o., daily.
-
Group 3 (Optional): Positive control/Combination therapy (e.g., anti-PD-1 antibody).
-
-
-
Drug Preparation and Administration:
-
Prepare the this compound suspension as described in the FAQ section.
-
Administer the appropriate treatment to each mouse via oral gavage daily. Ensure the volume administered is consistent for all mice and based on body weight.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) daily.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined endpoint), euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, flow cytometry, gene expression analysis).
-
-
Data Analysis:
-
Compare tumor growth rates and final tumor volumes between treatment groups.
-
Analyze changes in the tumor microenvironment, such as immune cell infiltration and gene expression of immune-related markers.
-
Visualizations
Caption: this compound blocks the immunosuppressive AHR signaling pathway.
Caption: A typical workflow for an in vivo efficacy study of this compound.
Caption: A decision tree for troubleshooting common issues in this compound in vivo studies.
References
- 1. Frontiers | The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer [frontiersin.org]
- 2. Frontiers | The Aryl Hydrocarbon Receptor and Tumor Immunity [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complicated - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Aryl Hydrocarbon Receptor and Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Aryl Hydrocarbon Receptor and Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Aryl Hydrocarbon Receptor: Impact on the Tumor Immune Microenvironment and Modulation as a Potential Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting KYN-101 experimental variability
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of KYN-101, a potent and selective Aryl Hydrocarbon Receptor (AHR) inhibitor.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, and orally active inhibitor of the Aryl Hydrocarbon Receptor (AHR).[1] The AHR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[3][4] In the tumor microenvironment, the metabolite L-kynurenine, produced from tryptophan by the enzymes IDO1 or TDO2, can activate the AHR, leading to immunosuppression.[2][3][4] This immunosuppression is characterized by the generation of regulatory T cells (Tregs) and tolerogenic myeloid cells, which can inhibit the anti-tumor immune response.[2][3] this compound blocks this signaling pathway, thereby restoring immune cell function and promoting anti-tumor immunity.[1][2] It has been shown to decrease the expression of AHR-dependent genes such as CYP1A1.[1][3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1] It is important to avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.
Q3: In which experimental models has this compound shown anti-cancer activity?
A3: this compound has demonstrated anti-cancer activity in murine tumor models. Specifically, it has been shown to reduce tumor growth in B16-IDO tumor-bearing mice.[1][2] Furthermore, when used in combination with an anti-PD-1 antibody, this compound led to improved tumor growth delay and extended survival in both B16-IDO and CT26 colorectal cancer models.[1][2]
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during in vitro and in vivo experiments with this compound.
In Vitro Assay Variability
Problem 1: High variability or poor reproducibility in my in vitro enzyme activity assay results.
Possible Causes & Solutions:
-
Reagent Preparation and Handling:
-
Ensure all assay components are properly thawed and mixed before use.[5] Incomplete thawing can lead to concentration gradients and inconsistent results.
-
Prepare a master mix for your reactions whenever possible to minimize pipetting errors.[5]
-
Avoid introducing air bubbles when pipetting.[5]
-
Use calibrated pipettes to ensure accurate volume dispensing.[5]
-
-
Assay Conditions:
-
Temperature: Ensure the assay buffer is at room temperature before starting the experiment, unless the protocol specifies otherwise.[5] Enzyme activity is highly dependent on temperature.[6]
-
pH: Verify that the pH of your buffer is correct, as enzyme activity is optimal within a specific pH range.[6]
-
Incubation Times: Adhere strictly to the recommended incubation times.[5] Deviations can significantly impact the results.
-
-
Instrument Settings:
-
Data Analysis:
Problem 2: My cell-based assay results (e.g., T-cell proliferation, cytokine release) are inconsistent.
Possible Causes & Solutions:
-
Cell Health and Viability:
-
Use cells with a low passage number, as high passage numbers can lead to genetic drift and altered phenotypes.
-
Ensure high cell viability (>95%) before starting the experiment.
-
If using a cell-tracking dye like CFSE for proliferation assays, titrate the dye concentration to minimize toxicity.[8] High concentrations can be detrimental to cell health.[8]
-
-
Experimental Setup:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.
-
Stimulation Conditions: If stimulating T-cells with anti-CD3/CD28 antibodies, ensure the antibodies are used at the optimal concentration and that coating of the plate is uniform.[9]
-
Incubation Time: T-cell proliferation assays may require several days (e.g., 3-6 days) to show a robust response.[9]
-
-
Controls:
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| DRE-Luciferase Reporter Assay | Human HepG2 | 22 | [2] |
| Cyp-luc Assay | Murine Hepa1 | 23 |[2] |
Experimental Protocols
Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay (Absorbance-Based)
This protocol is adapted from standard methods for measuring the activity of purified recombinant IDO1.[11][12]
Materials:
-
Purified recombinant IDO1 enzyme
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 6.5)
-
L-tryptophan (Substrate)
-
Methylene (B1212753) Blue
-
Catalase
-
Ascorbic Acid
-
This compound (or other test inhibitors)
-
3% Perchloric Acid (Stop Solution)
-
96-well clear microplate
Procedure:
-
Prepare the reaction mixture containing assay buffer, methylene blue (final concentration 50 µM), catalase (final concentration 20 µg/mL), and ascorbic acid (final concentration 50 mM).
-
Add 50 µL of the reaction mixture to each well of the 96-well plate.
-
Add the test compound (this compound) at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add 50 µL of purified recombinant IDO1 enzyme to each well.
-
Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM.[11]
-
Incubate the plate at 37°C for 30-60 minutes.[11]
-
Stop the reaction by adding 3% perchloric acid.
-
Centrifuge the plate to pellet any precipitate.
-
Measure the absorbance of the supernatant at 321 nm to quantify the formation of kynurenine.[11]
Protocol 2: T-Cell Proliferation Assay (CFSE-Based)
This protocol provides a general workflow for assessing T-cell proliferation using CFSE dye.[8]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin-streptomycin)
-
Anti-CD3 and Anti-CD28 antibodies (for stimulation)
-
This compound
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Cell Labeling:
-
Resuspend cells at 1x10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to the desired final concentration (titration is recommended, e.g., 0.5-5 µM) and incubate for 10-20 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete RPMI medium.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled cells in complete medium.
-
Plate the cells in a 96-well U-bottom plate pre-coated with anti-CD3 antibody.
-
Add soluble anti-CD28 antibody and this compound at various concentrations.
-
Include unstimulated and vehicle-treated controls.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Stain with viability dye and other cell surface markers (e.g., CD4, CD8) if desired.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live, single-cell population and examining the dilution of CFSE fluorescence as a measure of cell division.
-
Mandatory Visualizations
Caption: this compound mechanism of action in the tumor microenvironment.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. m.youtube.com [m.youtube.com]
- 7. thermofisher.com [thermofisher.com]
- 8. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Effects of Various Phytochemicals on Indoleamine 2,3-Dioxygenase 1 Activity: Galanal Is a Novel, Competitive Inhibitor of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KYN-101 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using KYN-101, a potent and selective Aryl Hydrocarbon Receptor (AHR) antagonist. Proper experimental design, including the use of appropriate negative controls, is critical for obtaining reliable and interpretable data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and orally active antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2] The AHR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[3] In the tumor microenvironment, the enzyme indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO) can be overexpressed, leading to the production of L-kynurenine (Kyn), a metabolite of tryptophan.[2][3] Kyn acts as an endogenous agonist of the AHR, promoting immunosuppression and aiding tumor growth.[2][3] this compound works by competitively blocking the binding of agonists like Kyn to the AHR, thereby inhibiting its downstream signaling.[4] This blockade can reverse the immunosuppressive effects and enhance anti-tumor immunity.[2]
Q2: What are the essential negative controls for an in vitro experiment with this compound?
A2: To ensure the observed effects are specifically due to AHR antagonism by this compound, the following negative controls are essential:
-
Vehicle Control: This is the most fundamental control. The vehicle used to dissolve this compound (e.g., DMSO) should be added to cells at the same final concentration as in the this compound treated groups. This accounts for any effects of the solvent itself.
-
Untreated Control: A group of cells that receives no treatment provides a baseline for the experiment.
-
AHR-deficient cells (Knockout/Knockdown): The most rigorous negative control is to use cells where the AHR gene has been knocked out (KO) or its expression knocked down (e.g., using siRNA or shRNA). In these cells, a specific AHR antagonist like this compound should have no effect on the target pathway.[5] This control is crucial for confirming that the effects of this compound are on-target.
-
Inactive Structural Analog: An ideal negative control is a compound that is structurally very similar to this compound but is inactive against AHR. This helps to rule out off-target effects that are not related to AHR antagonism but are due to the chemical scaffold of the molecule. While a specific inactive analog for this compound is not readily marketed, researchers may need to consult with medicinal chemists or screen similar compounds for lack of AHR activity.
Q3: What are the recommended negative controls for an in vivo experiment with this compound?
A3: For in vivo studies, the following negative controls are critical:
-
Vehicle Control Group: A cohort of animals should receive the same vehicle used to formulate this compound (e.g., 0.5% methylcellulose) on the same dosing schedule.[2] This accounts for any physiological effects of the vehicle and the administration procedure (e.g., oral gavage).
-
Isotype Control (for antibody treatments): If this compound is used in combination with an antibody (e.g., anti-PD-1), a group of animals should be treated with a non-specific isotype control antibody to account for any non-specific effects of the antibody itself.[2]
-
AHR-deficient animal models: Using AHR knockout mice can definitively show that the in vivo effects of this compound are mediated through AHR.
Troubleshooting Guides
In Vitro Experiments
Issue 1: High background or no signal in AHR Luciferase Reporter Assay
-
Possible Cause & Solution:
-
Reagent Quality: Ensure that the luciferase substrate and other reagents are not expired and have been stored correctly. Prepare fresh reagents if in doubt.
-
Transfection Efficiency: If you are transiently transfecting the reporter plasmid, low transfection efficiency can lead to a weak signal. Optimize the transfection protocol for your specific cell line.
-
Promoter Strength: A very strong promoter driving the reporter gene can lead to high background, while a weak promoter can result in a low signal. Select a reporter construct with appropriate promoter strength for your experimental system.
-
Cell Line Choice: Different cell lines have varying levels of endogenous AHR activity and responsiveness. Ensure the cell line you are using is appropriate for AHR studies (e.g., HepG2, Hepa1).[2]
-
Issue 2: Inconsistent results in CYP1A1 gene expression (qRT-PCR)
-
Possible Cause & Solution:
-
RNA Quality: Ensure that the extracted RNA is of high quality and free of contaminants.
-
Primer Design: Use validated primers for CYP1A1 and your chosen housekeeping gene(s). Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
Normalization: Use multiple stable housekeeping genes for normalization to ensure the reliability of your results.
-
Treatment Time: The timing of agonist and antagonist treatment can significantly impact CYP1A1 expression. Perform a time-course experiment to determine the optimal time point for your experimental setup. A 24-hour treatment with this compound has been shown to be effective.[2]
-
In Vivo Experiments
Issue 3: High variability in tumor growth in animal models
-
Possible Cause & Solution:
-
Animal Health: Ensure all animals are healthy and of a similar age and weight at the start of the experiment.
-
Tumor Cell Implantation: Use a consistent number of viable tumor cells for implantation and ensure the injection technique is uniform across all animals.
-
Randomization: After tumors are established, randomize the animals into control and treatment groups to ensure an even distribution of tumor sizes at the start of the treatment.[2]
-
Dosing Accuracy: Ensure accurate and consistent dosing of this compound and vehicle control. For oral administration, ensure proper gavage technique to avoid stress and injury to the animals.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| This compound IC50 | 22 nM | Human HepG2 DRE-luciferase reporter assay | [2][6] |
| This compound IC50 | 23 nM | Murine Hepa1 Cyp-luc assay | [2][6] |
| In Vivo Dosage | 10 mg/kg | B16-IDO tumor-bearing mice | [2] |
| In Vivo Vehicle | 0.5% Methylcellulose (MC) | Mouse models | [2] |
Experimental Protocols
AHR Luciferase Reporter Assay
This protocol is a general guideline for assessing the antagonistic activity of this compound on AHR signaling.
-
Cell Seeding: Seed AHR-responsive reporter cells (e.g., HepG2 cells stably transfected with a DRE-luciferase reporter) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of an AHR agonist (e.g., L-kynurenine or TCDD) in cell culture medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Add the AHR agonist to the wells containing this compound or vehicle, as well as to a positive control well (agonist only). Include an untreated control well.
-
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Assay:
-
Remove the medium and lyse the cells according to the manufacturer's protocol of your luciferase assay kit.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percent inhibition of the agonist-induced signal by this compound.
qRT-PCR for CYP1A1 Expression
This protocol outlines the steps to measure the effect of this compound on the expression of the AHR target gene, CYP1A1.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound, an AHR agonist (e.g., L-kynurenine), or a combination of both for a predetermined time (e.g., 24 hours).[2] Include vehicle and untreated controls.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercially available kit, following the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for CYP1A1 and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of CYP1A1 using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
-
Visualizations
Caption: this compound blocks AHR activation and signaling.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Aryl Hydrocarbon Receptor (AhR) Expression Disrupts Cell Proliferation and Alters Energy Metabolism and Fatty Acid Synthesis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AHR antagonism with this compound [bio-protocol.org]
Improving KYN-101 bioavailability for oral administration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and oral administration of KYN-101.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a potent and selective inhibitor of the Aryl Hydrocarbon Receptor (AHR).[1][2] It is a solid powder with a molecular weight of 386.42 g/mol and is soluble in DMSO.[1][2][3][4][5] While noted as orally active in preclinical models, compounds of this nature often exhibit low aqueous solubility, which can significantly hinder their absorption from the gastrointestinal tract, leading to poor and variable oral bioavailability.[6][7][8][9][10] This can be a major obstacle to achieving therapeutic concentrations in target tissues.
Q2: What are the primary barriers to the oral absorption of this compound?
The primary barriers to the oral absorption of a poorly soluble compound like this compound are:
-
Low Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids before it can be absorbed. Poor solubility leads to a low concentration gradient across the intestinal epithelium.
-
Slow Dissolution Rate: The speed at which the solid drug dissolves can be a rate-limiting step for absorption.
-
First-Pass Metabolism: After absorption, the drug passes through the liver where it may be extensively metabolized before reaching systemic circulation.
Q3: What are some initial strategies to consider for improving the oral bioavailability of this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[6][7][8][9] These include:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area-to-volume ratio, which can improve the dissolution rate.[7]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymeric carrier in an amorphous state can enhance its solubility and dissolution.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[6][11]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low and variable plasma concentrations of this compound after oral dosing. | Poor aqueous solubility and slow dissolution rate of the crystalline drug. | 1. Micronization/Nanonization: Reduce the particle size of the this compound powder. 2. Formulate as a solid dispersion: Prepare a solid dispersion of this compound with a suitable polymer (e.g., PVP, HPMC). 3. Develop a lipid-based formulation: Formulate this compound in a Self-Emulsifying Drug Delivery System (SEDDS). |
| Precipitation of this compound in aqueous media during in vitro dissolution testing. | The drug is supersaturated upon release from the formulation and then crystallizes. | 1. Incorporate precipitation inhibitors: Add polymers like HPMC or PVP to the formulation to maintain a supersaturated state. 2. Optimize the formulation: Adjust the drug-to-carrier ratio in solid dispersions or the components of a SEDDS. |
| High inter-individual variability in pharmacokinetic studies. | Food effects, differences in gastrointestinal pH and motility affecting a pH-sensitive formulation. | 1. Conduct food-effect studies: Evaluate the oral bioavailability of this compound in fed and fasted states. 2. Develop a pH-independent formulation: Consider formulations like amorphous solid dispersions or SEDDS that are less susceptible to variations in gastrointestinal pH. |
| Low apparent permeability in Caco-2 cell assays. | The compound may be a substrate for efflux transporters (e.g., P-glycoprotein). | 1. Co-administer with a P-gp inhibitor: In preclinical studies, co-dosing with a known P-gp inhibitor can help determine if efflux is a significant barrier. 2. Modify the chemical structure: If feasible, medicinal chemistry efforts could aim to reduce recognition by efflux transporters. |
Data Presentation: Comparison of Formulation Strategies
The following table presents hypothetical pharmacokinetic data to illustrate the potential impact of different formulation strategies on the oral bioavailability of this compound in a preclinical model (e.g., rats at a 10 mg/kg dose).
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Crystalline this compound (in 0.5% CMC) | 150 ± 35 | 4.0 ± 1.5 | 1200 ± 280 | 100 |
| Micronized this compound | 350 ± 70 | 2.5 ± 0.8 | 2800 ± 550 | 233 |
| Amorphous Solid Dispersion (20% drug load in PVP-VA) | 850 ± 150 | 1.5 ± 0.5 | 7500 ± 1200 | 625 |
| SEDDS Formulation | 1200 ± 220 | 1.0 ± 0.3 | 9800 ± 1800 | 817 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound
Objective: To prepare an amorphous solid dispersion of this compound to enhance its solubility and dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone/vinyl acetate (B1210297) copolymer (PVP-VA 64)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve 1 g of this compound and 4 g of PVP-VA 64 in 50 mL of methanol by stirring until a clear solution is obtained.
-
Remove the methanol using a rotary evaporator at 50°C under reduced pressure.
-
A thin film will form on the inside of the flask. Further, dry the solid material in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be gently ground and sieved for further characterization and formulation into capsules or tablets.
-
Characterize the solid dispersion for amorphicity using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Protocol 2: In Vitro Dissolution Testing
Objective: To evaluate the dissolution rate of different this compound formulations.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Phosphate (B84403) buffer (pH 6.8) with 0.5% sodium dodecyl sulfate (B86663) (SDS)
-
This compound formulations (crystalline, micronized, solid dispersion, SEDDS)
-
HPLC system for quantification
Procedure:
-
Set the dissolution bath temperature to 37 ± 0.5°C and the paddle speed to 75 RPM.
-
Fill each dissolution vessel with 900 mL of the phosphate buffer.
-
Add the this compound formulation (equivalent to 10 mg of this compound) to each vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Plot the percentage of drug dissolved against time.
Visualizations
Caption: Experimental workflow for evaluating this compound oral formulations.
References
- 1. This compound (KYN101) | AhR antagonist | Probechem Biochemicals [probechem.com]
- 2. medkoo.com [medkoo.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. asianpharmtech.com [asianpharmtech.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of AHR Inhibition with KYN-101
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KYN-101, a potent and selective Aryl Hydrocarbon Receptor (AHR) inhibitor. Our goal is to facilitate seamless experimentation and data interpretation for scientists and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a potent, selective, and orally active small molecule inhibitor of the Aryl Hydrocarbon Receptor (AHR).[1][2] The AHR is a ligand-activated transcription factor that, when activated by ligands such as kynurenine (B1673888) in the tumor microenvironment, promotes immunosuppression.[3][4] this compound works by competitively binding to the AHR, preventing its activation and subsequent translocation to the nucleus. This blockade inhibits the transcription of AHR target genes, thereby restoring immune cell function and enhancing anti-tumor immunity.[3][5]
2. What are the main limitations of AHR inhibition that this compound aims to overcome?
Early attempts to modulate the immunosuppressive kynurenine pathway focused on inhibiting the enzyme IDO, which is responsible for kynurenine production. However, these approaches have shown limited efficacy in clinical trials, potentially due to compensatory pathways and the existence of other AHR ligands in the tumor microenvironment.[4][6] this compound overcomes this limitation by targeting the downstream AHR signaling hub, thereby blocking the effects of various immunosuppressive metabolites that converge on AHR activation.[3] This approach is expected to provide a more comprehensive blockade of this immunosuppressive axis.[5][7]
3. What is the rationale for combining this compound with other therapies, such as PD-1 inhibitors?
AHR activation has been shown to upregulate the expression of immune checkpoint proteins like PD-1 on T cells, contributing to an exhausted phenotype.[7] By inhibiting AHR, this compound can decrease PD-1 expression and restore the effector function of T cells. Preclinical studies have demonstrated that the combination of this compound with anti-PD-1 therapy leads to improved tumor growth delay and extended survival in mouse models.[2][5] This suggests a synergistic effect where this compound sensitizes the tumor microenvironment to the action of immune checkpoint inhibitors.
4. What is the solubility and stability of this compound?
This compound is soluble in DMSO.[2][8] For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years.[3] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[2] It is advisable to use freshly opened DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of AHR activity in cell-based assays. | - Compound precipitation: this compound may precipitate in aqueous media at high concentrations. - Incorrect assay setup: Suboptimal cell density, incubation time, or agonist concentration. - Cell line suitability: The cell line may have low AHR expression or a non-functional AHR pathway. | - Prepare fresh dilutions of this compound in pre-warmed media and visually inspect for precipitation. Consider using a lower final concentration or a different vehicle. - Optimize assay parameters, including cell seeding density and agonist concentration (e.g., kynurenine or TCDD) to ensure a robust activation window. - Confirm AHR expression and pathway functionality in your cell line using a positive control agonist and qPCR for AHR target genes like CYP1A1.[1][5] |
| High background signal in AHR reporter assays. | - Autofluorescence/autoluminescence of the compound. - Constitutive AHR activation in the cell line. | - Run a control plate with this compound in the absence of cells to check for intrinsic signal. - Culture cells in media with low levels of potential AHR ligands (e.g., charcoal-stripped serum). |
| Variability in in vivo tumor growth inhibition studies. | - Inconsistent drug formulation or administration. - Tumor model variability. - Immune status of the animals. | - Ensure consistent preparation of the dosing solution and accurate oral gavage technique. A common vehicle for in vivo studies with AHR inhibitors is 0.5% methylcellulose.[5] - Use age- and weight-matched animals and ensure consistent tumor cell implantation. - Syngeneic models with an intact immune system are crucial for evaluating the immunomodulatory effects of this compound.[10] |
| Unexpected off-target effects. | - Non-specific binding to other cellular targets. | - While this compound is reported to be selective, it is good practice to include appropriate controls.[5] Consider using a structurally unrelated AHR inhibitor as a comparator. Evaluate the expression of a panel of genes to assess specificity. |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | IC50 Value | Reference |
| Human AHR DRE-luciferase reporter assay | HepG2 | 22 nM | [5][8][11] |
| Murine AHR Cyp-luciferase reporter assay | Hepa1 | 23 nM | [5][8][11] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Tumor Model | Animal Model | This compound Dosage | Outcome | Reference |
| B16IDO melanoma | C57BL/6J mice | 10 mg/kg, p.o., daily for 12 days | Reduced tumor growth | [2][3] |
| CT26 colorectal cancer | Mice | 10 mg/kg, p.o., daily | Improved tumor growth delay and extended survival in combination with anti-PD-1 | [2][3] |
Experimental Protocols
AHR Luciferase Reporter Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on AHR signaling.
-
Cell Seeding:
-
Plate AHR reporter cells (e.g., HepG2-DRE-luc) in a 96-well white, clear-bottom plate at a pre-determined optimal density.
-
Incubate at 37°C, 5% CO2 for 4-6 hours to allow cell attachment.[12]
-
-
Compound Preparation:
-
Treatment:
-
Add the diluted this compound to the respective wells.
-
Incubate for a pre-determined time (e.g., 1 hour).
-
Add the AHR agonist to all wells except for the vehicle control.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours.
-
-
Luminescence Reading:
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions of the luciferase assay kit.
-
Calculate the percent inhibition relative to the agonist-only control.
-
T-Cell Activation Assay
This protocol provides a framework for evaluating the effect of this compound on T-cell activation.
-
T-Cell Isolation:
-
Isolate primary human or mouse T-cells from peripheral blood mononuclear cells (PBMCs) or spleens using standard methods.
-
-
Assay Setup:
-
Incubation:
-
Incubate the plate at 37°C, 5% CO2 for 2-4 days.[15]
-
-
Analysis:
-
Assess T-cell activation by measuring:
-
Visualizations
Caption: Canonical AHR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound efficacy.
Caption: Logical flow of overcoming AHR-mediated immunosuppression with this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Clinical trial of new AhR inhibitor shows cancer might be even more wily than we thought | MD Anderson Cancer Center [mdanderson.org]
- 5. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]
- 7. The Aryl Hydrocarbon Receptor: Impact on the Tumor Immune Microenvironment and Modulation as a Potential Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Aryl hydrocarbon receptor acts as a tumor suppressor in a syngeneic MC38 colon carcinoma tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (KYN101) | AhR antagonist | Probechem Biochemicals [probechem.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Characterization of the aryl hydrocarbon receptor as a potential candidate to improve cancer T cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. horizondiscovery.com [horizondiscovery.com]
Technical Support Center: KYN-101 and Related Aryl Hydrocarbon Receptor (AHR) Inhibitors
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing KYN-101 and other related Aryl Hydrocarbon Receptor (AHR) inhibitors in animal studies. It provides troubleshooting advice and frequently asked questions (FAQs) to address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active inhibitor of the Aryl Hydrocarbon Receptor (AHR).[1] Its primary mechanism is to block the AHR signaling pathway. This pathway is activated by various ligands, including the tryptophan metabolite L-Kynurenine, which can lead to immunosuppression in the tumor microenvironment.[2][3] By inhibiting AHR, this compound aims to reverse this immunosuppression and enhance anti-tumor immune responses.[1][2]
Q2: In what research context is this compound typically used?
A2: this compound is primarily investigated in the context of cancer immunotherapy, often in combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[1] Research has shown that blocking the AHR pathway can sensitize tumors to these therapies, particularly in tumors with high expression of enzymes like IDO1 or TDO2, which produce the AHR ligand kynurenine (B1673888).[2]
Q3: What is the AHR signaling pathway that this compound inhibits?
A3: The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor. When a ligand such as L-Kynurenine binds to the AHR in the cytoplasm, the receptor translocates to the nucleus. In the nucleus, it forms a dimer with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription.[3][4] These target genes are often involved in immunosuppression. This compound blocks this process by preventing ligand binding and subsequent downstream signaling.
Troubleshooting Guide for Animal Studies
Issue 1: Lack of Efficacy or Variable Anti-Tumor Response
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing or Bioavailability | Verify the formulation and administration route of this compound. For oral administration, ensure proper gavage technique. Consider pharmacokinetic studies to confirm drug exposure in your animal model. A published study used this compound at 10 mg/kg via oral administration daily for 12 days in mice. |
| Tumor Model Insensitivity | Confirm that your tumor model has an active kynurenine pathway (e.g., expresses IDO1 or TDO2), leading to AHR activation.[2] Models lacking this pathway may not respond to AHR inhibition. Consider screening tumor cell lines for AHR target gene expression (e.g., CYP1A1, CYP1B1) to confirm pathway activity.[2] |
| Immune System Competence of Animal Model | The therapeutic effect of this compound is dependent on a functional immune system. Ensure you are using immunocompetent mouse strains (e.g., C57BL/6, BALB/c). The efficacy may be diminished in immunodeficient models (e.g., nude or SCID mice). |
| Combination Therapy Timing | If using this compound in combination with other immunotherapies (e.g., anti-PD-1), the timing and sequence of administration can be critical. Staggered dosing schedules may be more effective than simultaneous administration. Refer to established protocols or conduct pilot studies to optimize the dosing regimen. |
Issue 2: Concerns About Potential Toxicity and Adverse Events
While specific public toxicity data for this compound is limited, potential adverse events can be inferred from the mechanism of action and general principles of animal studies. AHR is known to play a role in various physiological processes, and its inhibition could theoretically lead to off-target effects.
| Potential Observation | Monitoring & Mitigation Strategies |
| General Health Decline | Monitor animals daily for signs of distress, including weight loss, lethargy, ruffled fur, and changes in behavior. Establish clear endpoint criteria in your animal protocol for humane euthanasia if severe toxicity is observed. |
| Hepatotoxicity | The liver is a key site of AHR expression and xenobiotic metabolism.[5][6] At the end of the study, or if signs of toxicity are observed, consider collecting blood for liver function tests (e.g., ALT, AST) and perform histopathological analysis of liver tissue. |
| Immunological Effects | While the goal is to enhance anti-tumor immunity, broad immune modulation could have unintended consequences. Consider performing complete blood counts (CBCs) with differentials and analyzing immune cell populations in the spleen and lymph nodes via flow cytometry to monitor for significant changes. |
| Unexpected Phenotypes | AHR is involved in developmental and physiological homeostasis.[5] Be vigilant for any unexpected clinical signs in your specific animal model. Any unanticipated adverse event that negatively impacts animal welfare should be reported to your institution's animal care and use committee. |
Experimental Protocols
General Workflow for In Vivo Efficacy Study of an AHR Inhibitor
The following provides a generalized workflow for assessing the efficacy of an AHR inhibitor like this compound in a syngeneic mouse tumor model.
Methodology for Monitoring AHR Target Gene Engagement
To confirm that this compound is effectively inhibiting AHR in vivo, you can measure the expression of AHR target genes.
-
Tissue Collection: At a specified time point after the final dose (e.g., 4-10 hours), collect tumor and spleen tissues.
-
RNA Extraction: Immediately process or snap-freeze tissues in liquid nitrogen. Extract total RNA using a standard method (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers/probes specific for AHR target genes (e.g., Cyp1a1, Cyp1b1) and a housekeeping gene for normalization (e.g., Gapdh, B2m).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant decrease in the expression of Cyp1a1 and Cyp1b1 in the this compound treated group compared to the vehicle control would indicate successful AHR pathway inhibition.[2][7]
Disclaimer: This guide is for informational purposes only and is not a substitute for a comprehensive review of the available literature and institutional guidelines. Researchers should always adhere to their approved animal care and use protocols.
References
- 1. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Ah Receptor from Toxicity to Therapeutics: Report from the 5th AHR Meeting at Penn State University, USA, June 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sec.gov [sec.gov]
- 5. The aryl hydrocarbon receptor: studies using the AHR-null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Species-Specific Differences in Aryl Hydrocarbon Receptor Responses: How and Why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Head-to-Head Comparison of AHR Inhibitors: KYN-101 vs. CH-223191
For researchers, scientists, and drug development professionals, the selection of a suitable Aryl Hydrocarbon Receptor (AHR) inhibitor is critical for investigating its role in pathophysiology and for therapeutic development. This guide provides an objective comparison of two widely used AHR antagonists, KYN-101 and CH-223191, supported by experimental data and detailed methodologies.
The AHR is a ligand-activated transcription factor that has emerged as a key regulator of immune responses, particularly in the tumor microenvironment.[1] Endogenous ligands, such as the tryptophan metabolite kynurenine (B1673888), can activate AHR in immune cells, leading to immunosuppression and tumor immune evasion.[1][2] Inhibition of the AHR pathway is therefore a promising strategy in immuno-oncology. This compound and CH-223191 are two prominent small molecule inhibitors used to probe AHR function and for potential therapeutic applications.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound and CH-223191 based on available preclinical studies.
| Parameter | This compound | CH-223191 | Reference(s) |
| Mechanism of Action | Competitive AHR Antagonist | Competitive, Ligand-Selective AHR Antagonist | [3][4] |
| Human IC50 | 22 nM (HepG2 DRE-luciferase assay) | 30 nM (TCDD-induced luciferase activity) | [5][6][7] |
| Murine IC50 | 23 nM (Hepa1 Cyp-luciferase assay) | Not explicitly reported in the same assay format | [5] |
| Binding Affinity (Kd) | Not explicitly reported | 496 ± 82 nM (Microscale Thermophoresis) | [8] |
| Selectivity | Described as a potent and selective inhibitor. Competes with endogenous ligands.[3][9] | Preferentially antagonizes halogenated aromatic hydrocarbons (e.g., TCDD) over non-halogenated agonists (e.g., PAHs, flavonoids).[4][10][11] | [3][4][9][10][11] |
| In Vivo Efficacy | Demonstrates anti-tumor activity in syngeneic mouse models (e.g., B16-IDO, CT26) and enhances anti-PD-1 efficacy.[5][9] | Inhibits tumor growth in IDO/TDO-overexpressing mouse models (B16-IDO, B16-TDO) and shows synergy with anti-PD-1.[1][5] | [1][5][9] |
Signaling and Experimental Workflow Diagrams
To visually represent the context of this comparison, the following diagrams illustrate the AHR signaling pathway and a typical experimental workflow for evaluating AHR antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize this compound and CH-223191.
AHR-Dependent Luciferase Reporter Gene Assay
This assay is commonly used to quantify the ability of a compound to inhibit AHR activation in a cellular context.
-
Cell Line: Human hepatoma cells (HepG2) stably transfected with a Dioxin Response Element (DRE)-driven luciferase reporter plasmid.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight in complete growth medium.
-
Compound Preparation: Prepare a serial dilution of the AHR antagonist (this compound or CH-223191) in DMSO. The final DMSO concentration in the assay should not exceed 0.5%.
-
Antagonist Pre-incubation: Replace the cell culture medium with a medium containing the various concentrations of the antagonist or vehicle (DMSO) control. Incubate for 1 hour at 37°C.[6]
-
Agonist Challenge: Add a known AHR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) at a concentration that elicits ~80% of the maximal response (e.g., 1 nM), to the wells.[12][13] For endogenous ligand studies, kynurenine can be used.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator.[6]
-
Lysis and Luminescence Reading: Lyse the cells using a suitable lysis buffer. Measure the luciferase activity using a luminometer according to the manufacturer's instructions.[6]
-
Data Analysis: Normalize the luciferase readings to a vehicle control. Plot the percentage of inhibition against the antagonist concentration and determine the IC50 value using a non-linear regression analysis.
CYP1A1 mRNA Expression Assay (qRT-PCR)
This assay measures the inhibition of the transcription of a key AHR target gene, CYP1A1.
-
Cell Culture and Treatment: Culture cells (e.g., human melanoma cells or primary T-cells) and treat them with the AHR antagonist and agonist as described in the luciferase reporter assay protocol.[5][9]
-
RNA Extraction: After the incubation period (e.g., 24 hours), harvest the cells and extract total RNA using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method. Determine the IC50 value by plotting the percentage of inhibition of CYP1A1 expression against the antagonist concentration.
In Vivo Tumor Model Efficacy Study
This protocol outlines a general approach to evaluating the anti-tumor efficacy of AHR inhibitors in a syngeneic mouse model.
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6) and a syngeneic tumor cell line engineered to overexpress IDO1 (e.g., B16-IDO melanoma) to ensure an AHR-activating tumor microenvironment.[1][5]
-
Tumor Implantation: Inoculate mice subcutaneously or intradermally with a defined number of tumor cells (e.g., 2 x 10^5 cells/mouse).[5]
-
Treatment: Once tumors are established (e.g., 7 days post-inoculation), randomize mice into treatment groups: Vehicle control, this compound, CH-223191, and potentially in combination with other immunotherapies like anti-PD-1 antibodies.[1][5] Administer the compounds via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule (e.g., daily).[9]
-
Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Tumors and other tissues (e.g., spleen, lymph nodes) can be harvested for further analysis (e.g., flow cytometry, gene expression).
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Data Analysis: Plot mean tumor growth curves for each group. Statistical analysis can be performed to compare the efficacy of the different treatments.
Concluding Remarks
Both this compound and CH-223191 are potent AHR antagonists that have demonstrated efficacy in preclinical models of cancer. This compound appears to have a slightly lower IC50 in human and murine cell-based assays. A key differentiator for CH-223191 is its well-characterized ligand-selective antagonism, which can be a valuable tool for dissecting the effects of different classes of AHR agonists. The choice between these inhibitors may depend on the specific research question, the AHR ligands of interest in the experimental system, and the desired selectivity profile. For studies focused on endogenous AHR activation by kynurenine in the tumor microenvironment, both inhibitors have shown utility. The detailed protocols provided in this guide should aid researchers in designing and executing robust experiments to further elucidate the role of the AHR pathway.
References
- 1. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Adipocyte-derived kynurenine stimulates malignant transformation of mammary epithelial cells through the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CH223191 Is a Ligand-Selective Antagonist of the Ah (Dioxin) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. CH 223191 | Aryl Hydrocarbon Receptors | Tocris Bioscience [tocris.com]
- 8. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. invivogen.com [invivogen.com]
- 11. CH223191 is a ligand-selective antagonist of the Ah (Dioxin) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
KYN-101 in the Landscape of Treg Suppression: A Comparative Analysis of Aryl Hydrocarbon Receptor (AHR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The modulation of regulatory T cells (Tregs) presents a compelling strategy in immuno-oncology. One key pathway that governs Treg activity is mediated by the Aryl Hydrocarbon Receptor (AHR). This guide provides a comparative overview of KYN-101, a selective AHR inhibitor, and other emerging alternatives aimed at mitigating Treg-mediated immunosuppression. The information herein is supported by preclinical and clinical data to aid in the evaluation of these therapeutic candidates.
The AHR Pathway: A Central Regulator of Immune Suppression
The enzyme indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are often overexpressed in the tumor microenvironment, leading to the catabolism of tryptophan into L-kynurenine (Kyn). Kynurenine acts as an endogenous ligand for the AHR, a ligand-activated transcription factor.[1] Upon activation by Kyn, the AHR translocates to the nucleus, where it drives the transcription of genes that promote the differentiation and suppressive function of Tregs.[1][2][3] This cascade ultimately fosters an immunosuppressive milieu that allows tumors to evade immune destruction. AHR activation is also implicated in the upregulation of immune checkpoint proteins like PD-1 on cytotoxic T lymphocytes, further dampening the anti-tumor immune response.[1]
The following diagram illustrates the signaling pathway of Kyn-mediated AHR activation and its role in Treg differentiation, along with the mechanism of action for AHR inhibitors like this compound.
Figure 1: Kynurenine-AHR Signaling Pathway and Inhibition.
Comparative Analysis of AHR Inhibitors
While direct head-to-head clinical trial data is limited, preclinical studies and early-phase clinical investigations provide a basis for comparing this compound with other AHR inhibitors.
| Compound | Developer | Mechanism of Action | Key Preclinical/Clinical Data |
| This compound | Ikena Oncology | Selective AHR antagonist | - In vitro, reverses increases in AHR-target genes in IDOhigh melanoma samples.[3]- A related AHR inhibitor, IK-175, showed an IC50 of 11 nM for CYP1A1 and 30 nM for IL22 gene expression inhibition in activated human T cells.[4] |
| BAY 2416964 | Bayer | Potent and selective oral AHR inhibitor | - Phase I trial (NCT04069026) in advanced solid tumors showed the drug was well-tolerated.[5][6]- Of 67 evaluable patients, 32.8% had stable disease, and one patient with thymoma had a partial response.[2]- Demonstrates antitumor efficacy in a syngeneic cancer model in mice.[7][8] |
| IK-175 | Ikena Oncology | Oral AHR inhibitor | - Phase 1a/b trial (NCT04200963) in unresectable urothelial carcinoma showed the drug was well-tolerated alone and with nivolumab.[9]- Three patients experienced partial responses.[9] |
| DA-4505 | Dong-A ST | AHR inhibitor | - Preclinical data suggests it improves anti-tumor efficacy and has a synergistic effect with aPD-1 therapy.[10]- Claimed to be a "best-in-class" AHR inhibitor compared to BAY 2416964 in a conference abstract.[10] |
| CH-223191 | N/A (Research Tool) | AHR antagonist | - In preclinical models, treatment with CH-223191 led to tumor growth inhibition in IDO or TDO overexpressing tumors.[1] |
Experimental Protocols: Treg Suppression Assay
A standard method to evaluate the functional consequence of AHR inhibition on Treg activity is the in vitro Treg suppression assay. This assay measures the ability of Tregs to suppress the proliferation of conventional T cells (Tconv).
Objective
To determine the efficacy of an AHR inhibitor (e.g., this compound) in reversing Treg-mediated suppression of Tconv proliferation.
Materials
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
CD4+ T Cell Isolation Kit
-
CD25 MicroBeads
-
Cell proliferation dye (e.g., CFSE or CellTrace Violet)
-
Anti-CD3 and Anti-CD28 antibodies
-
AHR inhibitor (e.g., this compound) and vehicle control
-
Culture medium
-
96-well round-bottom plates
-
Flow cytometer
Methodology
-
Isolation of T Cell Subsets:
-
Isolate CD4+ T cells from PBMCs using negative selection.
-
Separate CD4+ T cells into CD25+ (Tregs) and CD25- (Tconv, responder cells) populations using positive selection for CD25.
-
-
Labeling of Responder Cells:
-
Label the Tconv cells with a cell proliferation dye according to the manufacturer's protocol. This dye is diluted with each cell division, allowing for the quantification of proliferation by flow cytometry.
-
-
Co-culture Setup:
-
Plate the labeled Tconv cells at a constant number per well.
-
Add Tregs at varying ratios to the Tconv cells (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Tconv).
-
Include control wells with Tconv cells alone (no Tregs) to measure maximal proliferation and unstimulated Tconv cells as a negative control.
-
Add the AHR inhibitor at various concentrations to the designated wells. Include a vehicle control.
-
Stimulate the co-cultures with anti-CD3 and anti-CD28 antibodies to induce T cell activation and proliferation.
-
-
Incubation:
-
Incubate the plate for 4-5 days at 37°C and 5% CO2.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with antibodies for T cell surface markers if further analysis is required.
-
Acquire data on a flow cytometer.
-
Gate on the Tconv population and analyze the dilution of the proliferation dye to determine the percentage of divided cells.
-
Data Analysis
The percentage of suppression is calculated using the following formula:
% Suppression = (1 - (% Proliferation with Tregs / % Proliferation without Tregs)) x 100
A decrease in the percentage of suppression in the presence of the AHR inhibitor indicates its efficacy in reversing Treg function.
The following diagram outlines the general workflow for a Treg suppression assay.
Figure 2: Experimental Workflow for Treg Suppression Assay.
Conclusion
This compound and other AHR inhibitors represent a promising therapeutic avenue for overcoming Treg-mediated immunosuppression in cancer. The available data, primarily from preclinical and early-phase clinical studies, suggest that targeting the AHR pathway is a viable strategy to enhance anti-tumor immunity. While direct comparative data is lacking, the information presented in this guide offers a framework for evaluating the potential of this compound in the context of other AHR antagonists. The provided experimental protocol for Treg suppression assays serves as a foundational method for the functional validation of these compounds. As more clinical data becomes available, a clearer picture of the comparative efficacy and safety of these agents will emerge, further guiding their development and potential application in immuno-oncology.
References
- 1. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical trial of new AhR inhibitor shows cancer might be even more wily than we thought | MD Anderson Cancer Center [mdanderson.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. The aryl hydrocarbon receptor as a tumor modulator: mechanisms to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety of an AHR Inhibitor Demonstrated in Early Phase Clinical Trial | Cancer [labroots.com]
- 10. aacrjournals.org [aacrjournals.org]
KYN-101: A Comparative Analysis of a Novel AHR Antagonist
For Researchers, Scientists, and Drug Development Professionals
The Aryl Hydrocarbon Receptor (AHR) has emerged as a critical regulator of immune responses, particularly within the tumor microenvironment. Its activation by endogenous ligands, such as the tryptophan metabolite kynurenine, can lead to immunosuppression and tumor progression. Consequently, the development of AHR antagonists is a promising therapeutic strategy in immuno-oncology. This guide provides a comparative analysis of KYN-101, a potent AHR antagonist, with other notable AHR inhibitors, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a potent, selective, and orally active AHR inhibitor.[1] It has demonstrated anti-cancer activity in preclinical models by blocking the immunosuppressive effects of the AHR signaling pathway.[1] this compound is a pyrazolo[1,5-a]pyrimidine (B1248293) analog that has been optimized for its pharmacological properties.[2]
The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The AHR is a ligand-activated transcription factor that resides in the cytoplasm in a complex with chaperone proteins, including heat shock protein 90 (HSP90).[3][4] Upon ligand binding, the AHR translocates to the nucleus and dimerizes with the AHR Nuclear Translocator (ARNT).[3][4] This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription.[3][5] A key target gene is Cytochrome P450 1A1 (CYP1A1), the expression of which is often used as a biomarker for AHR activation.[1]
Comparative Performance of AHR Antagonists
The efficacy of AHR antagonists is primarily evaluated based on their potency in inhibiting AHR activation, typically measured as the half-maximal inhibitory concentration (IC50) in cell-based reporter assays. The following table summarizes the reported IC50 values for this compound and other prominent AHR antagonists.
| Antagonist | IC50 (nM) | Assay System | Reference |
| This compound | 22 | Human HepG2 DRE-luciferase | [2][6] |
| 23 | Murine Hepa1 Cyp-luc | [6] | |
| CH-223191 | 30 | TCDD-induced luciferase activity | [7] |
| GNF-351 | 62 (binding IC50) | Photoaffinity ligand binding | [8] |
| 8.5 | TCDD-induced activity in human hepatocytes | [2] | |
| SR1 (StemRegenin 1) | 127 | Cell-free assay | [5] |
| BAY 2416964 (IK-175) | 22 (human) | AHR activation | [2] |
| 15 (mouse) | AHR activation | [2] |
Note: IC50 values can vary depending on the specific assay conditions, cell lines, and AHR agonists used. The data presented here are for comparative purposes and are collated from different studies.
In Vivo Efficacy
Preclinical studies in syngeneic mouse models are crucial for evaluating the anti-tumor activity of AHR antagonists. This compound has demonstrated significant tumor growth inhibition when administered orally in various cancer models.
| Antagonist | Animal Model | Key Findings | Reference |
| This compound | B16-IDO1 melanoma | Monotherapy inhibited tumor growth. Combination with anti-PD-1 antibody showed enhanced anti-tumor activity and prolonged survival. | [6] |
| CT26 colorectal cancer | Combination with anti-PD-1 antibody led to improved tumor growth delay. | [6] | |
| CH-223191 | B16 melanoma (IDO1/TDO overexpressing) | Inhibited tumor growth. | [2] |
| BAY 2416964 (IK-175) | Syngeneic mouse models | Monotherapy and combination with anti-PD-1 demonstrated anti-tumor activity. | [9] |
Experimental Protocols
AHR Luciferase Reporter Gene Assay
This assay is a common method to screen for and characterize AHR agonists and antagonists.
Principle: This cell-based assay utilizes a reporter gene, typically firefly luciferase, under the control of a promoter containing XREs. Activation of the AHR by an agonist leads to the expression of luciferase, which can be quantified by measuring luminescence. Antagonists are identified by their ability to inhibit agonist-induced luciferase activity.
Detailed Methodology:
-
Cell Culture: Human hepatoma cells (e.g., HepG2) or murine hepatoma cells (e.g., Hepa1c1c7) stably transfected with an XRE-driven luciferase reporter construct are cultured in appropriate media.[3][10]
-
Plating: Cells are seeded into 96-well plates and allowed to attach overnight.[3]
-
Compound Treatment:
-
For antagonist testing, cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 1 hour).[7]
-
An AHR agonist (e.g., TCDD or kynurenine) is then added at a concentration that elicits a submaximal response (e.g., EC80).
-
The plates are incubated for a further period (e.g., 4-24 hours) to allow for gene expression.[1][11]
-
-
Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.[1]
-
Data Analysis: The percentage of inhibition of the agonist-induced response is calculated for each concentration of the antagonist, and the IC50 value is determined by non-linear regression analysis.
In Vivo Tumor Efficacy Studies in Syngeneic Mouse Models
These studies are essential to evaluate the therapeutic potential of AHR antagonists in an immunocompetent setting.
Principle: Tumor cells are implanted into mice with a functional immune system. The effect of the AHR antagonist, alone or in combination with other immunotherapies, on tumor growth and survival is monitored.
Detailed Methodology:
-
Animal Model: C57BL/6 or BALB/c mice are commonly used.[6]
-
Tumor Cell Implantation: Syngeneic tumor cells (e.g., B16-F10 melanoma, CT26 colorectal carcinoma) are implanted subcutaneously or orthotopically into the mice.[6] Some studies use tumor cell lines engineered to overexpress IDO1 or TDO2 to create a kynurenine-rich tumor microenvironment.[6]
-
Treatment: Once tumors are established, mice are randomized into treatment groups. The AHR antagonist (e.g., this compound) is typically administered orally (p.o.) daily.[6] Control groups receive a vehicle. Combination therapy groups may receive the AHR antagonist along with an immune checkpoint inhibitor like an anti-PD-1 antibody, usually administered intraperitoneally (i.p.).[6]
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.[6]
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or survival is monitored over a longer period.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues (e.g., spleen, lymph nodes) can be harvested for analysis of immune cell infiltration (e.g., by flow cytometry) and gene expression (e.g., by qPCR) to understand the mechanism of action.[12]
Conclusion
This compound is a potent AHR antagonist with demonstrated in vitro and in vivo activity. Its IC50 value is comparable to or better than other well-characterized AHR inhibitors such as CH-223191 and BAY 2416964 (IK-175). The preclinical data strongly support its further development as a therapeutic agent for cancer, particularly in combination with immune checkpoint inhibitors. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of this compound and other emerging AHR antagonists. The objective and data-driven comparison of these compounds is essential for advancing the field of AHR-targeted cancer immunotherapy.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. puracyp.com [puracyp.com]
- 11. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
KYN-101: A Comparative Analysis of Efficacy in IDO1-High Versus IDO1-Low Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of KYN-101, a selective Aryl Hydrocarbon Receptor (AHR) inhibitor, in tumors with high versus low expression of Indoleamine 2,3-dioxygenase 1 (IDO1). While clinical data directly comparing this compound efficacy in IDO1-high and IDO1-low patient populations is not yet publicly available, extensive preclinical evidence provides a strong rationale for a differential response. This document summarizes the available preclinical data, details relevant experimental protocols, and outlines the scientific basis for the targeted use of AHR inhibitors in IDO1-expressing cancers.
Introduction to this compound and the IDO1 Pathway
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2] In the tumor microenvironment, IDO1 is often upregulated, leading to the depletion of the essential amino acid tryptophan and the accumulation of its metabolite, kynurenine.[1][2] This metabolic shift results in profound immunosuppression through two primary mechanisms: the starvation of effector T cells due to tryptophan deprivation and the generation of a tolerogenic environment by kynurenine, which acts as a signaling molecule.[1] High IDO1 expression has been correlated with poor prognosis in a variety of cancers.[2]
This compound is not a direct inhibitor of the IDO1 enzyme. Instead, it is a selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that is a key downstream effector of the kynurenine pathway.[3] Kynurenine, produced by IDO1, is a natural ligand for AHR.[1][3] By binding to AHR, kynurenine initiates a signaling cascade that promotes the differentiation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.[3] By blocking AHR, this compound aims to reverse this kynurenine-induced immunosuppression, thereby restoring the immune system's ability to recognize and attack cancer cells.[3]
Preclinical Efficacy of this compound in IDO1-High vs. IDO1-Low Tumor Models
Preclinical studies have demonstrated that the efficacy of this compound is dependent on an active IDO1-kynurenine-AHR signaling axis. This suggests a greater therapeutic potential in tumors with high IDO1 expression.
A key study investigated the effects of this compound in mouse melanoma models engineered to have high (B16^IDO^) or low (B16^WT^) IDO1 expression. The findings from this study are summarized below.[3]
| Efficacy Endpoint | Tumor Model | This compound Monotherapy | This compound + anti-PD-1 |
| Tumor Growth Inhibition | B16^IDO^ (IDO1-High) | Significant tumor growth inhibition | Enhanced tumor growth delay and extended survival |
| B16^WT^ (IDO1-Low) | No significant tumor growth inhibition | - | |
| Mechanism of Action | IDO^high^ human melanoma cells | Reversal of increased AHR-target gene expression (CYP1A1, CYP1B1) | - |
Data synthesized from preclinical studies.[3] "Significant" indicates a statistically meaningful difference compared to control groups in the cited study.
These preclinical results strongly indicate that this compound's anti-tumor activity is most pronounced in the context of high IDO1 expression, which leads to the production of the AHR ligand kynurenine. The synergy observed with anti-PD-1 therapy in the IDO1-high model further suggests that reversing AHR-mediated immunosuppression can enhance the efficacy of checkpoint inhibitors.[3]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: IDO1-Kynurenine-AHR Signaling Pathway and this compound Mechanism of Action.
Caption: A generalized workflow for the preclinical evaluation of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of this compound and the IDO1 pathway.
Immunohistochemistry (IHC) for IDO1 Expression
This protocol outlines the general steps for detecting IDO1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
-
Tissue Preparation: FFPE tissue sections (typically 4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) concentrations.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. This is commonly done by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is quenched using a hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating the sections with a protein block solution (e.g., bovine serum albumin or normal goat serum).
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific for IDO1 (e.g., mouse anti-human IDO1 monoclonal antibody) at a predetermined optimal dilution. Incubation is typically carried out overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
Secondary Antibody and Detection: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is applied. The signal is visualized by adding a chromogenic substrate (e.g., 3,3'-diaminobenzidine), which produces a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, cleared, and mounted with a coverslip.
-
Scoring: IDO1 expression is typically scored based on the percentage of positive tumor cells and the intensity of the staining (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong staining). A combined score (H-score) can also be calculated.
Measurement of Kynurenine to Tryptophan (Kyn/Trp) Ratio
The Kyn/Trp ratio serves as a pharmacodynamic biomarker for IDO1 activity. It is commonly measured in plasma or serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: Plasma or serum samples are thawed on ice. Proteins are precipitated by adding a solution such as trichloroacetic acid. The samples are then vortexed and centrifuged to pellet the precipitated proteins.
-
Internal Standards: Known concentrations of stable isotope-labeled kynurenine and tryptophan are added to the samples to serve as internal standards for accurate quantification.
-
Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. The analytes (kynurenine, tryptophan, and their internal standards) are separated on a C18 reversed-phase column using a specific mobile phase gradient.
-
Mass Spectrometry Detection: The separated analytes are introduced into a tandem mass spectrometer. The molecules are ionized (e.g., by electrospray ionization) and fragmented. Specific parent-to-daughter ion transitions for kynurenine and tryptophan are monitored for quantification.
-
Data Analysis: The concentrations of kynurenine and tryptophan in the samples are determined by comparing the peak areas of the endogenous analytes to those of the internal standards. The Kyn/Trp ratio is then calculated.
Alternative Therapeutic Strategies
While this compound targets the downstream effector of the IDO1 pathway, other therapeutic strategies have focused on directly inhibiting the IDO1 enzyme or targeting related pathways.
-
Direct IDO1 Inhibitors: Several small molecule inhibitors that directly target the catalytic activity of the IDO1 enzyme have been developed (e.g., epacadostat (B560056), navoximod). However, the phase 3 ECHO-301 trial of epacadostat in combination with pembrolizumab (B1139204) in melanoma failed to meet its primary endpoint, raising questions about the efficacy of this approach without proper patient selection.
-
Dual IDO1/TDO Inhibitors: Tryptophan 2,3-dioxygenase (TDO) is another enzyme that can catabolize tryptophan to kynurenine. In some tumors, TDO may be the dominant enzyme. Dual inhibitors that target both IDO1 and TDO are being investigated to provide a more complete blockade of the kynurenine pathway.
-
Kynurenine-Degrading Enzymes: An alternative approach involves the systemic depletion of kynurenine using engineered kynureninase enzymes. This strategy aims to eliminate the immunosuppressive effects of kynurenine regardless of its enzymatic source (IDO1 or TDO).
Conclusion
The preclinical data for this compound strongly support a therapeutic strategy focused on patients with IDO1-high tumors. By targeting the AHR, this compound offers a distinct mechanism of action compared to direct IDO1 inhibitors, potentially overcoming some of the limitations observed with previous agents in this pathway. The ongoing clinical development of this compound and other AHR inhibitors, with a focus on biomarker-driven patient selection, will be critical in validating the clinical utility of this approach. As more data from these trials become available, the comparative efficacy of this compound in IDO1-high versus IDO1-low tumors will be more definitively established, potentially paving the way for a new personalized immunotherapy strategy.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of KYN-101's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KYN-101, a selective Aryl Hydrocarbon Receptor (AHR) antagonist, with other AHR inhibitors. The data presented is based on preclinical studies to validate its anti-tumor activity.
Executive Summary
This compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a key regulator of the tumor microenvironment. Tumors can exploit the AHR signaling pathway to evade immune surveillance, primarily through the metabolic breakdown of tryptophan into kynurenine (B1673888) (Kyn). Kynurenine, produced by the enzymes IDO1 and TDO2, acts as an endogenous ligand for AHR, leading to the suppression of anti-tumor immunity. By blocking this interaction, this compound aims to restore immune function and inhibit tumor growth. Preclinical evidence demonstrates that this compound exhibits anti-tumor activity, both as a standalone therapy and in synergy with immune checkpoint inhibitors. This guide offers a comparative analysis of this compound against other AHR inhibitors, supported by experimental data and detailed protocols.
Comparative Performance of AHR Inhibitors
The following tables summarize the in vitro and in vivo performance of this compound in comparison to other notable AHR inhibitors.
| Inhibitor | Target | IC50 (nM) | Assay System | Reference |
| This compound | AHR | 22 | Human HepG2 DRE-luciferase reporter assay | [1] |
| 23 | Murine Hepa1 Cyp-luc assay | [1] | ||
| CH-223191 | AHR | 30 | DRE-luciferase reporter assay in Hepa-1c1c7 cells | [2] |
| IK-175 | AHR | Not explicitly stated, but described as a potent AHR antagonist | Preclinical data available, successor to this compound | [3][4][5] |
| BAY 2416964 | AHR | Not explicitly stated, but described as a potent and selective AhR inhibitor | Preclinical and Phase I clinical data available | [6][7][8][9] |
Table 1: In Vitro Potency of AHR Inhibitors. This table compares the half-maximal inhibitory concentration (IC50) of this compound with other AHR antagonists.
| Inhibitor | Tumor Model | Treatment | Outcome | Reference |
| This compound | B16-IDO Melanoma | Monotherapy | Reduced tumor growth | [1] |
| Combination with anti-PD-1 | Improved tumor growth delay and extended survival | [1] | ||
| CT26 Colorectal | Monotherapy | Reduced tumor growth | [1] | |
| Combination with anti-PD-1 | Improved tumor growth delay and extended survival | [1] | ||
| CH-223191 | B16-IDO Melanoma | Monotherapy | Tumor growth inhibition | [1] |
| B16-TDO Melanoma | Monotherapy | Tumor growth inhibition | [1] | |
| IK-175 | Syngeneic mouse models | Monotherapy | Antitumor activity | [3][4][5] |
| Combination with anti-PD-1 | Enhanced tumor growth inhibition and survival | [3][4][5] | ||
| BAY 2416964 | Syngeneic B16F10 melanoma | Monotherapy | Antitumor efficacy | [6][8] |
Table 2: In Vivo Anti-Tumor Activity of AHR Inhibitors. This table summarizes the preclinical efficacy of this compound and other AHR inhibitors in various mouse cancer models.
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams were generated using Graphviz.
Caption: AHR Signaling Pathway in Tumor Immunity.
Caption: Preclinical Evaluation Workflow.
Experimental Protocols
Detailed methodologies are crucial for the independent validation of these findings. Below are representative protocols for key experiments.
In Vitro: CYP1A1/DRE Luciferase Reporter Assay
This assay is used to determine the potency of AHR inhibitors.
-
Cell Culture: Human HepG2 or murine Hepa1 cells are stably transfected with a luciferase reporter gene under the control of a dioxin-response element (DRE) from the CYP1A1 promoter.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the AHR inhibitor (e.g., this compound) for 1 hour.
-
AHR Activation: An AHR agonist (e.g., kynurenine or TCDD) is added to the wells to induce luciferase expression.
-
Luciferase Measurement: After a 24-hour incubation, luciferase activity is measured using a luminometer.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the inhibitor concentration.
In Vivo: Syngeneic Mouse Tumor Models
These models are used to evaluate the anti-tumor efficacy of AHR inhibitors in an immunocompetent setting.
-
Animal Model: C57BL/6 mice are typically used for the B16 melanoma model, and BALB/c mice for the CT26 colorectal cancer model.
-
Tumor Cell Implantation: A specific number of tumor cells (e.g., 2 x 10^5 B16-IDO cells) are injected subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Mice are then randomized into treatment groups.
-
Treatment Administration:
-
This compound: Administered orally (p.o.) daily at a specified dose (e.g., 10 mg/kg).
-
Anti-PD-1 Antibody: Administered intraperitoneally (i.p.) twice a week.
-
Vehicle Control: Administered via the same route as the test articles.
-
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²).
-
Endpoint: The study can be terminated when tumors reach a predetermined size, or it can be continued to assess survival.
-
Data Analysis: Tumor growth curves and survival curves are plotted and statistically analyzed to compare the efficacy of different treatments.
Conclusion
The available preclinical data strongly support the anti-tumor activity of this compound, an inhibitor of the AHR signaling pathway. Both in vitro and in vivo studies demonstrate its potency and efficacy, particularly in combination with checkpoint inhibitors. This guide provides a framework for researchers to compare this compound with other AHR antagonists and to design independent validation studies. As more data from ongoing clinical trials of next-generation AHR inhibitors like IK-175 and BAY 2416964 become available, the therapeutic potential of targeting this pathway in oncology will be further elucidated.
References
- 1. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IK-175, an oral aryl hydrocarbon receptor inhibitor, alone and with nivolumab in patients with advanced solid tumors and urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical trial of new AhR inhibitor shows cancer might be even more wily than we thought | MD Anderson Cancer Center [mdanderson.org]
A Comparative Analysis of KYN-101 and Other Aryl Hydrocarbon Receptor (AHR) Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The Aryl Hydrocarbon Receptor (AHR) has emerged as a critical regulator of immune responses within the tumor microenvironment. Its activation by ligands such as kynurenine (B1673888), a metabolite of the amino acid tryptophan, leads to broad immunosuppression, enabling cancer cells to evade immune destruction. Consequently, the development of AHR inhibitors represents a promising therapeutic strategy in immuno-oncology. This guide provides a comparative overview of the research findings on KYN-101, a potent AHR inhibitor, and its key competitors, IK-175 and BAY 2416964, with a focus on their preclinical and clinical data.
Mechanism of Action: Targeting the Kynurenine-AHR Axis
The primary mechanism of action for this compound and its counterparts involves the competitive inhibition of the AHR. In the tumor microenvironment, the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2) are often overexpressed, leading to the conversion of tryptophan into kynurenine. Kynurenine then acts as an endogenous ligand for the AHR in various immune cells, including T cells, dendritic cells, and macrophages. This binding event triggers a signaling cascade that promotes an immunosuppressive phenotype, characterized by the differentiation of regulatory T cells (Tregs), suppression of cytotoxic T cell function, and the production of anti-inflammatory cytokines. AHR inhibitors block the binding of kynurenine to the AHR, thereby preventing this immunosuppressive signaling and restoring anti-tumor immunity.
Preclinical Efficacy: A Comparative Look
The preclinical potency of AHR inhibitors is a key determinant of their therapeutic potential. The following table summarizes the available in vitro and in vivo data for this compound, IK-175, and BAY 2416964.
| Parameter | This compound | IK-175 | BAY 2416964 |
| In Vitro Potency (IC50) | 22 nM (Human HepG2 DRE-luciferase assay)[1] | 14 nM (inhibition of basal activity in HepG2 DRE-luciferase assay), 36 nM (inhibition of activated AHR in Cyp1a1-luciferase assay)[2] | 341 nM (AHR antagonist activity), 4.3 nM (CYP1A1 expression in U937 cells)[3][4] |
| In Vivo Models | B16-IDO1 melanoma, CT26 colorectal cancer | CT26 colorectal cancer, B16-IDO1 melanoma | B16F10-OVA melanoma |
| In Vivo Efficacy | Reduced tumor growth as a single agent and in combination with anti-PD-1.[5] | Antitumor activity as a monotherapy and in combination with an anti-PD-1 antibody or liposomal doxorubicin.[6] | Suppressed tumor growth and increased frequency of immunostimulatory immune cells.[7] |
| Oral Bioavailability | Orally active.[5] | Orally bioavailable.[8] | Orally active.[3] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental assays and conditions.
Experimental Protocols
To provide a clearer context for the presented data, this section outlines the general methodologies employed in the preclinical evaluation of these AHR inhibitors.
In Vitro AHR Inhibition Assay (Reporter Gene Assay)
A common method to assess the potency of AHR inhibitors is the use of a reporter gene assay.
In Vivo Syngeneic Mouse Tumor Models
Syngeneic mouse tumor models are instrumental in evaluating the in vivo efficacy and immunomodulatory effects of AHR inhibitors.
-
Tumor Cell Implantation: Cancer cells (e.g., B16-IDO1 melanoma, CT26 colorectal) are implanted subcutaneously or intradermally into immunocompetent mice.
-
Treatment Administration: Once tumors are established, mice are treated with the AHR inhibitor (e.g., orally), a vehicle control, and often in combination with other immunotherapies like anti-PD-1 antibodies.
-
Tumor Growth Monitoring: Tumor volume is measured regularly to assess the anti-tumor efficacy of the treatment.
-
Immunophenotyping: At the end of the study, tumors and draining lymph nodes are often harvested to analyze the immune cell populations (e.g., CD8+ T cells, Tregs, myeloid cells) by flow cytometry to understand the immunological changes induced by the AHR inhibitor.
Clinical Development and Findings
The translation of preclinical findings into clinical efficacy is the ultimate goal. Both IK-175 and BAY 2416964 have progressed to Phase 1 clinical trials.
IK-175
A Phase 1a/b study (NCT04200963) evaluated IK-175 as a single agent and in combination with nivolumab (B1139203) in patients with advanced solid tumors, with a focus on urothelial carcinoma.[9][10]
-
Safety: The drug was found to be well-tolerated.[9]
-
Efficacy: In patients with urothelial cancer who had progressed on prior checkpoint inhibitors, partial responses were observed with both monotherapy and combination therapy.[9][10] The duration of response ranged from 4.5 to 14.9 months.[10] The FDA has granted Fast Track Designation for IK-175 in combination with an immune checkpoint inhibitor for patients with advanced urothelial carcinoma who have progressed on prior ICI therapy.[11][12]
BAY 2416964
A first-in-human, Phase 1 clinical trial (NCT04069026) assessed the safety and preliminary efficacy of BAY 2416964 in patients with advanced solid tumors.[13][14]
-
Safety: The treatment was well-tolerated across all tested dose levels.[13]
-
Efficacy: Of the 67 evaluable patients, 32.8% achieved stable disease. One patient with thymoma had a partial response.[13] While the results were not as robust as hoped for a single agent, the manageable safety profile supports its further investigation in combination therapies.[15]
As of the latest available information, this compound's clinical development status is less publicly detailed compared to IK-175 and BAY 2416964.
Conclusion and Future Directions
This compound, IK-175, and BAY 2416964 are all potent, orally available AHR inhibitors that have demonstrated promising preclinical anti-tumor activity by reversing AHR-mediated immunosuppression. The available data suggests that all three compounds can effectively modulate the tumor microenvironment to favor an anti-cancer immune response.
Direct head-to-head comparisons are limited by the variability in published experimental designs. However, the progression of IK-175 and BAY 2416964 into clinical trials and the encouraging, albeit early, clinical data for IK-175 in urothelial carcinoma highlight the therapeutic potential of this class of drugs.
Future research should focus on:
-
Head-to-head preclinical studies: To enable a more direct and robust comparison of the potency and efficacy of these inhibitors.
-
Biomarker development: To identify patient populations most likely to respond to AHR inhibition.
-
Combination strategies: Further exploration of combinations with other immunotherapies, such as checkpoint inhibitors, is warranted to enhance clinical benefit.
The continued investigation of AHR inhibitors like this compound holds significant promise for the advancement of cancer immunotherapy.
References
- 1. AHR antagonism with this compound [bio-protocol.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A First-in-Humans Dose Finding Study for an Aryl Hydrocarbon Receptor Inhibitor (AhRi) in Patients With Advanced Cancer [clin.larvol.com]
- 6. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. A Phase 1a/b Study of IK-175 as a Single Agent and in Combination With Nivolumab in Patients With Locally Advanced or Metastatic Solid Tumors and Urothelial Carcinoma [clin.larvol.com]
- 11. targetedonc.com [targetedonc.com]
- 12. urologytimes.com [urologytimes.com]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Clinical trial of new AhR inhibitor shows cancer might be even more wily than we thought | MD Anderson Cancer Center [mdanderson.org]
KYN-101: A Comparative Analysis Against Novel Aryl Hydrocarbon Receptor (AHR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Aryl Hydrocarbon Receptor (AHR) has emerged as a critical target in immuno-oncology. Its activation by ligands such as kynurenine, a metabolite of tryptophan, in the tumor microenvironment leads to immunosuppression and tumor progression. Consequently, the development of AHR inhibitors represents a promising therapeutic strategy. This guide provides a comparative analysis of KYN-101, a potent AHR inhibitor, against other novel inhibitors in clinical and preclinical development, supported by available experimental data.
Introduction to this compound
This compound is a potent, selective, and orally active AHR inhibitor developed by Ikena Oncology (formerly Kyn Therapeutics).[1] It functions by blocking the AHR signaling pathway, leading to a decrease in the expression of target genes like CYP1A1.[2] This inhibitory action has demonstrated anti-cancer activity, particularly in combination with immune checkpoint inhibitors like anti-PD-1, where it has been shown to enhance tumor growth delay and extend survival in preclinical models.
Comparative Efficacy of AHR Inhibitors
The potency of AHR inhibitors is a key determinant of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for this compound and a selection of novel AHR inhibitors.
| Compound | Assay | Cell Line | IC50 (nM) | Reference(s) |
| This compound | DRE-Luciferase Reporter | Human HepG2 | 22 | [1] |
| Cyp-luc Assay | Murine Hepa1 | 23 | ||
| BAY 2416964 | AHR Antagonist Assay | U87 (human glioblastoma) | 22 | [3] |
| CYP1A1 Expression | Human monocytic U937 | 4.3 | [4] | |
| AHR Antagonist Assay | Patent Data | 341 | [4][5] | |
| IK-175 | DRE-Luciferase Reporter (VAF347 stimulated) | Human HepG2 | 91 | [6][7] |
| AHR Activity | Human and rodent cell lines | ~35-150 | [8] | |
| CYP1A1 Gene Expression (activated human T cells) | Human T cells | 11 | [7] | |
| IL22 Gene Expression (activated human T cells) | Human T cells | 30 | [7] | |
| IL22 Production (activated human T cells) | Human T cells | 7 | [7] | |
| CH-223191 | TCDD-induced Luciferase Activity | - | 30 (0.03 µM) | [1][2] |
| Clofazimine (B1669197) | Growth Suppression | U266 MM cell line | 9800 (9.8 µM) | [9] |
| Glioblastoma cell viability | T98G glioblastoma cell line | 38300 (38.3 µM) | [10] | |
| Rat glioma cell viability | C6 rat glioma cell line | 37600 (37.6 µM) | [10] |
Note: IC50 values can vary depending on the specific assay conditions, cell lines, and AHR agonists used. Direct comparison should be made with caution. The data for Clofazimine reflects its broader anti-cancer effects and may not be solely indicative of its AHR inhibitory potency.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors and the methods used to evaluate them, the following diagrams illustrate the AHR signaling pathway and a typical experimental workflow for assessing AHR inhibitors.
Experimental Protocols
A comprehensive evaluation of AHR inhibitors involves a combination of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.
Dioxin Response Element (DRE) Luciferase Reporter Assay
This is a common cell-based assay to screen for AHR agonists and antagonists.
-
Cell Culture: Human hepatoma (HepG2) cells, which endogenously express AHR, are cultured in a suitable medium.
-
Transfection: The cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple DREs.
-
Treatment: The transfected cells are treated with a known AHR agonist (e.g., 2,3,7,8-Tetrachlorodibenzo-p-dioxin [TCDD] or kynurenine) in the presence or absence of varying concentrations of the test inhibitor (e.g., this compound).
-
Lysis and Luminescence Measurement: After a specific incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The inhibition of agonist-induced luciferase activity by the test compound is used to calculate the IC50 value.
CYP1A1 Expression and Activity Assays
CYP1A1 is a primary target gene of the AHR. Measuring its expression or activity provides a direct readout of AHR pathway modulation.
-
Quantitative PCR (qPCR):
-
Cell Treatment: Cells are treated with an AHR agonist with or without the inhibitor.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse-transcribed into cDNA.
-
qPCR: The expression level of CYP1A1 mRNA is quantified relative to a housekeeping gene.
-
-
Ethoxyresorufin-O-deethylase (EROD) Assay: This is a fluorometric assay that measures the enzymatic activity of CYP1A1.
-
Cell Treatment: Similar to the qPCR protocol.
-
Incubation with Substrate: The cells are incubated with 7-ethoxyresorufin (B15458), a non-fluorescent substrate.
-
Fluorescence Measurement: CYP1A1 metabolizes 7-ethoxyresorufin into the highly fluorescent product, resorufin. The fluorescence is measured using a plate reader.
-
In Vivo Tumor Models
Syngeneic mouse tumor models are crucial for evaluating the anti-tumor efficacy and immunomodulatory effects of AHR inhibitors in a system with a competent immune system.
-
Tumor Cell Implantation: Cancer cells (e.g., CT26 colon carcinoma or B16 melanoma) are implanted into immunocompetent mice.
-
Treatment Administration: Once tumors are established, mice are treated with the AHR inhibitor (e.g., orally), a vehicle control, and often in combination with an immune checkpoint inhibitor like anti-PD-1.
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.
-
Immunophenotyping: At the end of the study, tumors and draining lymph nodes are harvested, and the immune cell populations (e.g., T cells, regulatory T cells, myeloid-derived suppressor cells) are analyzed by flow cytometry.
-
Survival Analysis: In some studies, mice are monitored for overall survival.
Conclusion
This compound is a potent AHR inhibitor with demonstrated preclinical anti-tumor activity. When compared to other novel AHR inhibitors such as BAY 2416964 and IK-175, it exhibits comparable in vitro potency. The selection of a lead candidate for clinical development will depend on a comprehensive evaluation of its pharmacological properties, including selectivity, oral bioavailability, and safety profile, in addition to its inhibitory potency. The experimental protocols outlined in this guide provide a framework for the robust evaluation of these promising therapeutic agents. As more data from ongoing clinical trials for compounds like BAY 2416964 and IK-175 become available, a more definitive comparison of their clinical potential will be possible.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IK-175 | AhR antagonist | Probechem Biochemicals [probechem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Anti-cancer effect of clofazimine as a single agent and in combination with cisplatin on U266 multiple myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clofazimine enhances anti-glioma effect of immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of KYN-101: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and procedural steps for the safe handling and disposal of KYN-101, a potent and selective Aryl Hydrocarbon Receptor (AHR) inhibitor used in cancer research.[1][2][3] Adherence to these guidelines is paramount to ensuring a safe laboratory environment and minimizing environmental impact.
Immediate Safety and Handling Protocols
Before proceeding with any disposal procedures, it is imperative to consult the official Safety Data Sheet (SDS) for this compound. This document contains detailed information regarding the compound's specific hazards, handling precautions, and emergency procedures. In the absence of a specific SDS, the following general guidelines for handling potent research compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety goggles with side protection.
-
Lab Coat: A lab coat or other protective clothing is required.
-
Respiratory Protection: If working with the powdered form or creating aerosols, respiratory protection may be necessary.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
This compound Disposal: A Step-by-Step Protocol
The disposal of this compound, as with most research chemicals, must be treated as hazardous waste unless explicitly stated otherwise in the SDS. Improper disposal, such as pouring down the drain, is prohibited by law in many regions.
Step 1: Waste Identification and Segregation
-
Classify all materials contaminated with this compound (e.g., unused compound, solutions, contaminated labware) as hazardous chemical waste.
-
Segregate this compound waste from other chemical waste streams to prevent accidental reactions. Incompatible materials must be stored separately. For instance, never mix acids with bases or oxidizing agents with organic compounds.
Step 2: Waste Collection and Containerization
-
Use a designated, leak-proof, and chemically compatible waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and the date accumulation started.
-
Ensure the container is kept securely closed when not in use.
Step 3: Storage of this compound Waste
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be under the control of laboratory personnel and inspected weekly for any signs of leakage.
-
Follow institutional and regulatory limits for the maximum volume of waste and the maximum accumulation time.
Step 4: Disposal of Empty Containers
-
To be considered non-hazardous, empty containers of this compound must be triple-rinsed.
-
The first rinseate should be collected and disposed of as hazardous chemical waste.
-
Subsequent rinses, if local regulations permit, may be disposed of down the drain with copious amounts of water.
-
After rinsing, the container should be air-dried in a well-ventilated area before disposal or recycling.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Do not attempt to treat or neutralize this compound waste unless you have a specific, validated protocol and the necessary safety measures in place.
Quantitative Guidelines for Laboratory Waste Management
The following table summarizes general quantitative guidelines for the management of hazardous chemical waste in a laboratory setting. These are based on common regulatory frameworks; however, always refer to your institution's specific policies and local regulations.
| Parameter | Guideline | Citation |
| Maximum Accumulation Time in SAA | Up to 1 year for partially filled containers. | [4] |
| Removal Time for Full Containers | Within 3 days of the container becoming full. | [4] |
| Maximum Waste Volume in SAA | Typically no more than 25 gallons of total chemical waste. | [5] |
| Maximum Reactive Acute Hazardous Waste | No more than 1 quart. | [5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper handling and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize the specific guidance found in the product's Safety Data Sheet and your institution's established safety protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (KYN101) | AhR antagonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
